molecular formula C8H16N2O3 B1283654 tert-Butyl (3-amino-3-oxopropyl)carbamate CAS No. 65983-35-9

tert-Butyl (3-amino-3-oxopropyl)carbamate

Cat. No.: B1283654
CAS No.: 65983-35-9
M. Wt: 188.22 g/mol
InChI Key: MYIHCTNHDMVMEQ-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-3-oxopropyl)carbamate (CAS 65983-35-9), commonly known as Boc-β-alaninamide, is a high-value chemical building block extensively used in organic synthesis and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protected amine and a terminal carboxamide, making it a versatile precursor for the construction of more complex molecules. Its primary research application is as a protected β-amino acid derivative in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics . The Boc group is a cornerstone of orthogonal protection strategies, as it is stable under a wide range of basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions to reveal the free amine for further coupling . This reagent is structurally categorized as a Boc-protected β-alanine amide and serves as a critical synthon in drug discovery projects. It is particularly significant in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a major class of therapeutics for type 2 diabetes, where the β-amino acid scaffold is a key structural component . Furthermore, derivatives of Boc-β-alanine are utilized in the design of PROTACs (Proteolysis Targeting Chimeras), where they can function as linkers connecting target-binding and E3-ligase-recruiting molecules . Researchers value this compound for its role in exploring novel chemical space, as it enables the synthesis of diverse compound libraries for screening against therapeutic targets . The product is offered with a high level of purity to ensure consistency and reliability in sensitive research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper handling procedures should be followed, and it is recommended to store the material sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-amino-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIHCTNHDMVMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572691
Record name N~3~-(tert-Butoxycarbonyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65983-35-9
Record name N~3~-(tert-Butoxycarbonyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Solubility & Handling of Boc-beta-Alanine Amide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility, handling, and purification of Boc-beta-alanine amide (CAS 65983-35-9), designed for researchers in peptide synthesis and medicinal chemistry.[1][2][3]

Executive Summary & Chemical Profile

Boc-beta-alanine amide is a critical intermediate in the synthesis of bioactive peptides and peptidomimetics (e.g., Nipamovir precursors).[1][2][3] Unlike its alpha-amino acid counterparts, the beta-alanine backbone introduces specific solubility challenges due to increased conformational flexibility and distinct hydrogen-bonding patterns.[1][2][3]

This guide moves beyond basic "soluble/insoluble" labels to provide a mechanistic understanding of how solvent choice impacts the purification and stability of this specific amide.[3]

Chemical Structure & Polarity Analysis[1][2][3][4]
  • Lipophilic Domain: The tert-butoxycarbonyl (Boc) group provides significant non-polar character, driving solubility in chlorinated and organic esters.[1][2][3]

  • Polar Domain: The primary amide (-CONH₂) and the carbamate (-NHCOO-) moieties act as strong hydrogen bond donors and acceptors.[1][2][3]

  • Solubility Implication: The molecule exhibits "amphipathic" solubility—soluble in polar aprotic solvents but precipitating readily from non-polar ethers and alkanes.[1][2][3]

Solubility Profile & Solvent Selection

The following data synthesizes empirical observations from synthesis protocols and structural analogs.

Solubility Heatmap
Solvent ClassSpecific SolventSolubility StatusApplication Context
Polar Aprotic DMF, DMSO High (>100 mg/mL)Stock Solutions: Ideal for reaction media; difficult to remove.[1][2][3]
Chlorinated DCM, Chloroform High Reaction/Extraction: Primary solvent for synthesis and liquid-liquid extraction.[1][2][3]
Alcohols Methanol, Ethanol Moderate-High Transfer: Good for dissolving crude solids; risk of transesterification if heated with base.[1][2][3]
Esters Ethyl Acetate Moderate Workup: Soluble, but may precipitate upon concentration or cooling.[1][2][3]
Ethers Diethyl Ether, MTBE Low / Insoluble Purification: Excellent antisolvent for trituration and washing filter cakes.[1][2][3]
Alkanes Hexanes, Heptane Insoluble Precipitation: Used to force crash-out from DCM or EtOAc solutions.[1][2][3]
Aqueous Water Low Wash: Product typically remains in the organic layer during aqueous workup.[2][3]
Mechanistic Insight: The "Ether Wash" Phenomenon

A critical purification step for Boc-beta-alanine amide relies on its insolubility in diethyl ether .[1][2][3] While the Boc group suggests lipophilicity, the intermolecular hydrogen bonding network of the primary amide tail creates a crystal lattice energy that ether cannot overcome.[3] This property is exploited to wash away lipophilic impurities (like unreacted Boc anhydride) while retaining the pure product as a solid.[1][2][3]

Experimental Protocols

Protocol A: Solubility Limit Determination (Self-Validating)

Use this protocol to validate solvent suitability for a new batch or specific application.[1][2][3]

Objective: Determine the saturation point of Boc-beta-alanine amide in a target solvent (e.g., Ethyl Acetate) at 25°C.

  • Preparation: Weigh 50 mg of Boc-beta-alanine amide into a 2 mL chemically resistant vial (borosilicate glass).

  • Titration: Add the solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (30 sec) is permitted if kinetic dissolution is slow.[1][2][3]

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4][5]

    • Cloudy/Particulate: Insoluble or saturated.[1][2][3][6]

  • Validation Check: If the solution is clear, cool to 4°C for 1 hour.

    • Result: If precipitate forms, the solubility is temperature-dependent (ideal for recrystallization).[1][2][3] If it remains clear, the solvent is suitable for extraction.[3]

Protocol B: Purification via Trituration (The "Ether Crash")

Derived from high-purity synthesis workflows (e.g., Nipamovir intermediates).[2][3]

Context: You have a crude oil or sticky solid after evaporating the reaction solvent (usually DCM or EtOAc).

  • Concentration: Evaporate the reaction solvent (DCM) to a minimal volume (viscous oil).

  • Antisolvent Addition: Add Diethyl Ether (10x volume relative to the oil).[1][2][3]

  • Induction: Scratch the side of the flask with a glass rod or sonicate to induce nucleation.[1][2][3] The oil should solidify into a white suspension.[1][2][3][6]

  • Filtration: Filter the solid through a sintered glass funnel.

  • Wash: Wash the filter cake with cold Diethyl Ether (2 x volumes).

    • Why? The ether removes non-polar byproducts while the amide remains on the filter.[1][3]

  • Drying: Dry under high vacuum to remove trace ether.[1][2][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct solvent system based on the process stage (Reaction vs. Purification).

SolventStrategy Start Start: Boc-beta-Alanine Amide (Crude/Solid) Goal Define Goal Start->Goal Reaction Reaction / Synthesis Goal->Reaction Dissolve Reagents Purification Purification / Workup Goal->Purification Isolate Product Solvent_Polar Use Polar Aprotic (DMF, DMSO) Reaction->Solvent_Polar If coupling difficult Solvent_DCM Use Chlorinated (DCM, Chloroform) Reaction->Solvent_DCM Standard Check_State Physical State? Purification->Check_State Oily Viscous Oil Check_State->Oily Residual Solvent Solid Impure Solid Check_State->Solid Crude Cake Trituration Trituration / Precipitation Oily->Trituration Recryst Recrystallization Solid->Recryst Ether Add Diethyl Ether (Antisolvent) Trituration->Ether Force Solidification EtOAc_Hex Heat in EtOAc -> Add Hexanes Recryst->EtOAc_Hex Thermal Gradient

Figure 1: Solvent Selection Decision Tree for Boc-beta-Alanine Amide workflows.[1][2][3] Blue paths indicate dissolution strategies; Green paths indicate isolation/precipitation strategies.[2][3]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product "Oils Out" upon adding EtherSolvent trapped in crystal lattice or rapid precipitation.[1][2][3]Sonicate the oil in ether to disrupt the phase.[3] Add a seed crystal if available.[1][2][3][6]
Low Yield in Aqueous WorkupProduct is slightly water-soluble due to amide group.[1][2][3]Saturate the aqueous layer with NaCl (Brine) to "salt out" the organic amide into the EtOAc/DCM layer.[2][3]
Gel Formation in DCMHydrogen-bonding network aggregation.[1][2][3]Add a small percentage (1-5%) of Methanol to the DCM to disrupt H-bonds and improve flow.[1][2][3]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[1][2][3] PubChem Compound Summary for CID 2735700, tert-Butyl (3-amino-3-oxopropyl)carbamate (Boc-beta-alanine amide).[1][2][3] Retrieved from [Link]

    • Note: This record confirms the structure and molecular weight (188.22 g/mol ).[1][2][3]

  • Synthesis & Purification Methodology

    • Dubé, P., et al. (2010).[2][3] "Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo."[1][2][3] ACS Medicinal Chemistry Letters.

    • Context: Describes the synthesis of intermediate 11 (Boc-beta-alanine amide) and explicitly details the purification via washing with diethyl ether to obtain a white crystalline solid.
    • Retrieved from [Link] (See Supporting Information for experimental procedure).[1][2][3]

  • General Handling of Boc-Amino Acids

    • Sigma-Aldrich (Merck).[1][2][3] "Boc-beta-Ala-OH Technical Data Sheet."[1][2][3] (Used for comparative solubility properties of the acid precursor).[1][2][3]

Sources

tert-Butyl (3-amino-3-oxopropyl)carbamate stability at different pH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Assay Development & Storage Optimization

Executive Summary

This technical guide analyzes the pH-dependent stability profile of tert-Butyl (3-amino-3-oxopropyl)carbamate (also known as Boc-


-Alanine Amide ). As a bifunctional linker widely used in PROTAC synthesis and peptidomimetic drug design, its integrity relies on the orthogonality between the acid-labile Boc (tert-butoxycarbonyl)  protecting group and the hydrolysis-susceptible primary amide .

Key Stability Takeaways:

  • Acidic (pH < 4.0): Highly Unstable. The Boc moiety undergoes rapid acidolytic cleavage (E1 mechanism), releasing isobutylene and CO

    
    .[1]
    
  • Neutral (pH 6.0 – 8.0): Optimal Stability. The molecule exhibits negligible degradation at room temperature.

  • Basic (pH > 10.0): Conditionally Stable. The Boc group is robust; however, the primary amide is susceptible to nucleophilic attack (hydrolysis) under elevated temperatures or prolonged exposure.[1]

Structural Analysis & Reactivity Logic

To predict stability, we must decouple the molecule into its reactive pharmacophores.

  • Moiety A: The Carbamate (Boc) [2][3]

    • Function: Protects the amine.[2][3][4][5][]

    • Vulnerability: Protonation of the carbonyl oxygen leads to the formation of a tert-butyl cation.

  • Moiety B: The Primary Amide [5]

    • Function: C-terminal cap or linker attachment point.

    • Vulnerability: Nucleophilic attack at the carbonyl carbon (hydrolysis) releasing ammonia (NH

      
      ).
      
Visualization: Degradation Pathways

The following diagram illustrates the divergent degradation pathways triggered by pH extremes.

DegradationPathways Figure 1: Divergent Degradation Pathways of this compound Molecule Boc-β-Alanine Amide (Intact Molecule) AcidCond Acidic Conditions (pH < 2, TFA/HCl) Molecule->AcidCond BaseCond Basic Conditions (pH > 12, Heat) Molecule->BaseCond AmineSalt β-Alanine Amide Salt (Boc Cleaved) AcidCond->AmineSalt E1 Elimination ByproductsAcid Isobutylene + CO₂ AcidCond->ByproductsAcid AcidProduct Boc-β-Alanine (Acid) (Amide Hydrolyzed) BaseCond->AcidProduct Nu- Acyl Substitution ByproductsBase Ammonia (NH₃) BaseCond->ByproductsBase

[4][7][8]

Detailed Stability Profile by pH

Acidic Conditions (pH < 4.0)

The Boc group is designed to be acid-labile. In the presence of strong acids (e.g., Trifluoroacetic acid (TFA), HCl), the carbamate protonates.[3] The tert-butyl group acts as an excellent leaving group due to the stability of the resulting tertiary carbocation.

  • Mechanism: Acid-catalyzed elimination. The tert-butyl cation rapidly eliminates a proton to form isobutylene gas, while the carbamic acid intermediate spontaneously decarboxylates to release CO

    
    .
    
  • Kinetics: First-order dependence on acid concentration [1].

  • Operational Note: Avoid using acidic mobile phases (e.g., 0.1% TFA) during LC-MS analysis if the sample is to be recovered. Use Formic Acid (weaker) or analyze immediately.

Neutral Conditions (pH 4.0 – 8.0)

At physiological and neutral pH, the molecule is highly stable.

  • Hydrolysis Risk: Negligible. The activation energy required to hydrolyze the amide or the carbamate at neutral pH is not met at standard storage temperatures.

  • Storage: Long-term storage should occur in this range, ideally dry and at -20°C.

Basic Conditions (pH > 9.0)

The Boc group is orthogonal to base; it resists cleavage by reagents like piperidine or dilute NaOH. However, the primary amide becomes the limiting factor.

  • Mechanism: Base-catalyzed Nucleophilic Acyl Substitution. Hydroxide ions (

    
    ) attack the amide carbonyl.
    
  • Kinetics: Amide hydrolysis is generally slow at room temperature but accelerates significantly with heat (>40°C) and high pH (>12) [2].

  • Operational Note: Short exposures to base (e.g., during Fmoc deprotection of a peptide chain attached to this linker) are acceptable. Prolonged exposure to 1M NaOH will convert the amide to a carboxylic acid (Boc-

    
    -Alanine).
    

Quantitative Stability Summary

pH ConditionDominant ReactionPredicted Half-Life (

) at 25°C
Degradation Products
pH < 1 (1M HCl) Boc Cleavage< 1 hour

-Alanine Amide (salt) + Isobutylene + CO

pH 2 - 4 Slow Boc CleavageHours to Days

-Alanine Amide
pH 7 (PBS) None> 2 Years (Solid state)None
pH 10 Stable> 1 MonthNone
pH > 12 (1M NaOH) Amide HydrolysisDays (accelerates w/ heat)Boc-

-Alanine (Acid) + NH

Experimental Protocol: Forced Degradation Study

To validate the specific stability of your batch (as per ICH Q1A guidelines [3]), perform the following stress test. This protocol uses HPLC to quantify the disappearance of the parent peak.

Reagents & Equipment
  • Stock Solution: 1 mg/mL of analyte in Methanol/Water (50:50).

  • Stressors: 1N HCl, 1N NaOH, 3% H

    
    O
    
    
    
    .
  • Analysis: HPLC-UV (210 nm) or LC-MS.

Workflow Diagram

ProtocolWorkflow Figure 2: ICH Q1A-Aligned Forced Degradation Workflow cluster_Stress Stress Conditions (Parallel) Start Prepare Stock Solution (1 mg/mL) Acid Acid Stress Add 1N HCl (Target pH ~1) Start->Acid Base Base Stress Add 1N NaOH (Target pH ~13) Start->Base Oxid Oxidative Stress Add 3% H₂O₂ Start->Oxid Control Control Buffer pH 7.0 Start->Control Incubate Incubate RT for 24 Hours (Heat to 60°C if no deg. observed) Acid->Incubate Base->Incubate Oxid->Incubate Control->Incubate Quench Quench/Neutralize Adjust to pH 7.0 Incubate->Quench Analyze LC-MS Analysis Measure % Recovery Quench->Analyze

Step-by-Step Procedure
  • Preparation: Aliquot 1 mL of Stock Solution into 4 separate glass vials.

  • Dosing:

    • Vial A (Acid):[5] Add 0.1 mL 1N HCl.

    • Vial B (Base): Add 0.1 mL 1N NaOH.

    • Vial C (Oxidation): Add 0.1 mL 3% H

      
      O
      
      
      
      .
    • Vial D (Control): Add 0.1 mL water.

  • Incubation: Seal vials and store at Room Temperature (25°C) for 24 hours.

  • Quenching: Neutralize Vial A with 0.1 mL 1N NaOH and Vial B with 0.1 mL 1N HCl immediately before injection.

  • Analysis: Inject 10 µL onto a C18 column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Criteria: If degradation < 5%, repeat incubation at 60°C.

References

  • Kinetics of N-Boc Cleavage: Lundt, B. F., et al. "Reaction of tert-butyl carbamates with acid: Kinetics and mechanism." Int. J. Pept. Protein Res. (1978).

  • Amide Hydrolysis Mechanisms: Brown, R. S., et al. "Hydrolysis of Amides."[7] Master Organic Chemistry. (2019).

  • Stability Testing Guidelines: International Council for Harmonisation (ICH).[8] "Stability Testing of New Drug Substances and Products Q1A(R2)." (2003).

  • Boc Protection Chemistry: Wuts, P. G. M., & Greene, T. W.[3][9] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[9]

Sources

Comprehensive Nomenclature and Technical Profile: tert-Butyl (3-amino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (3-amino-3-oxopropyl)carbamate (CAS: 65983-35-9) is a critical intermediate in organic synthesis, serving as a protected building block for the introduction of the


-alanine motif into peptides, peptidomimetics, and small molecule drugs.[1] Commonly referred to as Boc-

-alanine amide
, this compound provides a stable, orthogonally protected scaffold essential for fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers.

This guide provides an exhaustive analysis of its nomenclature, physicochemical properties, and synthesis, designed to resolve ambiguity in database searching and procurement.

Chemical Identity & Nomenclature

Accurate identification of this compound is frequently complicated by the variability in naming conventions between peptide chemistry (common names) and organic chemistry (IUPAC).

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 65983-35-9 Primary identifier for the amide form.[2]
Common Name Boc-

-alanine amide
Widely used in peptide synthesis catalogs.[2]
IUPAC Name This compoundSystematic name based on the carbamate functional group.[2]
Molecular Formula

Molecular Weight 188.22 g/mol
SMILES CC(C)(C)OC(=O)NCCC(N)=OUseful for substructure searching.[2]
Synonym Analysis & Database Search Strategy

Researchers searching for this compound often encounter "zero results" due to rigid nomenclature. Use the following synonym clusters for comprehensive database mining (SciFinder, Reaxys, PubChem).

Cluster A: Peptide Chemistry (Preferred)
  • Boc-beta-Ala-NH2[1]

  • Boc-beta-alaninamide[1]

  • N-Boc-beta-alanine amide

  • 3-(Boc-amino)propionamide

Cluster B: Systematic Organic Chemistry
  • tert-Butyl N-(3-amino-3-oxopropyl)carbamate[1][3][4]

  • N-(tert-Butoxycarbonyl)-3-aminopropanamide

  • (3-Carbamoylethyl)carbamic acid tert-butyl ester

  • 3-(tert-Butoxycarbonylamino)propanamide

Cluster C: Critical Disambiguation (Do Not Confuse)

WARNING: Distinctly different from tert-Butyl (3-aminopropyl)carbamate (CAS: 75178-96-0).

  • Target Compound (Amide): Ends in -C(=O)NH2. Used as a C-terminal cap or intermediate.

  • Confusing Analog (Amine): Ends in -CH2NH2. Used as a diamine linker.

Structural Visualization

The following diagram illustrates the chemical connectivity and the functional modules that define its nomenclature.

ChemicalStructure Boc Boc Group (tert-Butoxycarbonyl) Linker Propyl Backbone (-CH2-CH2-) Boc->Linker Protected Amine Amide Primary Amide (-CONH2) Linker->Amide C-Terminus Full This compound (Boc-beta-Ala-NH2) Linker->Full Constitutes

Figure 1: Structural decomposition of Boc-beta-alanine amide, highlighting the N-terminal protection (Boc) and C-terminal functionalization (Amide).

Physicochemical Properties

Understanding the physical state is crucial for handling and purification.

PropertyDescription
Physical State Solid (Crystalline powder)
Color White to off-white
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM.[2] Sparingly soluble in water.
Stability Stable under standard conditions.[2] Hygroscopic; store desicated.
pKa Amide proton > 15; Carbamate NH ~11.[2]

Synthesis & Experimental Protocols

The synthesis of this compound typically proceeds via the modification of


-alanine derivatives.
Method A: Ammonolysis of Boc- -Alanine Ester (Scalable)

This method is preferred for large-scale preparation as it avoids the use of expensive coupling reagents.

Reaction:



Protocol:

  • Dissolution: Dissolve Boc-

    
    -alanine ethyl ester (1.0 eq) in anhydrous methanol (5 mL/mmol).
    
  • Ammonolysis: Cool the solution to 0°C. Bubble anhydrous ammonia gas through the solution for 30 minutes, or add 7N

    
     in methanol (10 eq).
    
  • Incubation: Seal the reaction vessel and stir at room temperature for 16–24 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ester.

  • Work-up: Concentrate the mixture in vacuo to remove solvent and excess ammonia.

  • Purification: The residue is typically pure enough. If necessary, recrystallize from EtOAc/Hexanes.

Method B: Coupling of Boc- -Alanine (Laboratory Scale)

Useful when the free acid is the starting material.

Protocol:

  • Activation: Dissolve Boc-

    
    -alanine (1.0 eq) in DCM. Add EDC
    
    
    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes.
  • Amidation: Add ammonium chloride (

    
    , 2.0 eq) and DIEA (3.0 eq).
    
  • Reaction: Stir at room temperature overnight.

  • Work-up: Wash with 1N HCl, sat.

    
    , and brine.[5] Dry over 
    
    
    
    and concentrate.
Synthesis Workflow Diagram

SynthesisPath Start Beta-Alanine (CAS: 107-95-9) BocAcid Boc-Beta-Alanine (CAS: 3303-84-2) Start->BocAcid Boc2O, NaOH Protection BocEster Boc-Beta-Alanine Ethyl Ester (Intermediate) BocAcid->BocEster EtOH, H+ Esterification Target Boc-Beta-Alanine Amide (CAS: 65983-35-9) BocAcid->Target EDC, NH4Cl Direct Amidation (Method B) BocEster->Target NH3/MeOH Ammonolysis (Method A)

Figure 2: Synthetic pathways to Boc-beta-alanine amide from commercially available precursors.

Applications in Drug Discovery

This compound is not merely a protected amino acid; it acts as a strategic linker and scaffold.

  • PROTAC Linker Synthesis: The

    
    -alanine backbone provides a 3-carbon spacer with distinct flexibility compared to PEG or alkyl chains. The amide terminus can be dehydrated to a nitrile or reduced to an amine for further functionalization.
    
  • Prodrug Strategies: Used to mask carboxylic acids or amines in parent drugs to improve oral bioavailability. For example, it serves as an intermediate in the synthesis of Nipamovir prodrugs (anti-HIV agents), where the amide functionality modulates solubility and metabolic stability.

  • Peptidomimetics: Acts as a non-proteinogenic amino acid building block to induce specific secondary structures or enhance proteolytic stability in peptide chains.

References

  • Sigma-Aldrich. this compound Product Page. Available at:

  • PubChem. Compound Summary for CAS 65983-35-9. National Library of Medicine. Available at:

  • Goebel, H. et al. (2010). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. Journal of Medicinal Chemistry. (Describes synthesis of Nipamovir intermediates). Available at:

  • ChemicalBook. Boc-beta-alanine amide Properties and Suppliers. Available at:

Sources

A Researcher's Guide to Sourcing tert-Butyl (3-amino-3-oxopropyl)carbamate: From Supplier Selection to In-House Quality Verification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Key Building Block

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protected amino acids is fundamental to the successful synthesis of complex molecular architectures. Among these, tert-butyl (3-amino-3-oxopropyl)carbamate, also known as Boc-β-Alaninamide or Boc-β-Ala-NH₂, stands out as a versatile and valuable building block. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a primary amide, offers a unique handle for extending peptide chains, introducing flexible linkers, or constructing novel pharmacophores.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on sourcing this critical reagent. We will navigate the commercial supplier landscape, establish a framework for rigorous supplier evaluation, and detail a practical protocol for in-house quality verification of newly acquired material. The objective is to empower the scientist with the knowledge to not only procure but also confidently validate this reagent, ensuring the integrity and reproducibility of their research.

Chemical Profile:

  • IUPAC Name: this compound

  • Common Synonyms: Boc-β-Alaninamide, Boc-β-Ala-NH₂, 3-(tert-Butoxycarbonylamino)propanamide

  • CAS Number: 65983-35-9

  • Molecular Formula: C₈H₁₆N₂O₃

  • Molecular Weight: 188.22 g/mol

The Commercial Landscape: A Comparative Analysis of Suppliers

The procurement of specialty chemicals like this compound requires careful consideration of several factors beyond mere price and availability. Purity, the rigor of quality control, and the transparency of documentation are paramount. Below is a comparative table of several reputable suppliers offering this compound. This is not an exhaustive list but represents a cross-section of the market, from large-scale manufacturers to more specialized building block providers.

SupplierProduct NumberStated PurityAnalytical Methods MentionedAvailable Quantities
BLDpharm BD8094995%NMR, HPLC, LC-MS, UPLCCustom
Combi-Blocks QE-5682>95.0%Not specified on product page1g, 5g, 10g
Advanced ChemTech BA2101Not specifiedNot specified5g, 25g
Key Organics BB-3452Not specifiedNot specifiedInquire
Ambeed A11849795+%Not specified1g, 5g, 10g, 25g, 100g

Disclaimer: The information in this table is based on publicly available data from supplier websites as of early 2026 and is subject to change. Researchers should always verify the most current specifications directly with the supplier.

Supplier Evaluation and Qualification: A Practical Guide for Researchers

Choosing the right supplier is a critical step that can significantly impact the outcome of a research project. A low-purity reagent can introduce confounding variables, lead to failed reactions, and waste valuable time and resources. Here, we delve into the causality behind making an informed supplier choice.

The Centrality of the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document accompanying a chemical purchase. It is a formal record from the supplier's quality control department that provides a batch-specific analysis of the material.

What to look for in a CoA:

  • Identity Confirmation: The CoA should provide evidence of the compound's identity, typically through ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of non-volatile small molecules. A high-quality supplier will provide the chromatogram, showing the main peak and any impurities, with the purity often stated as a percentage of the total peak area.

  • Residual Solvents: Gas Chromatography (GC) is often used to determine the presence of residual solvents from the synthesis and purification process. This is particularly important for downstream applications where certain solvents may be detrimental.

  • Water Content: The Karl Fischer titration method is commonly used to quantify the water content. For a solid reagent, a high water content can affect the accuracy of weighing and the stoichiometry of subsequent reactions.

Understanding Potential Impurities

An experienced chemist not only confirms the presence of the desired compound but also considers the potential impurities that might be present. For this compound, common impurities could arise from the synthetic route, which typically involves the Boc-protection of β-alanine followed by amidation.

Potential impurities to consider:

  • Unreacted Starting Materials: Residual Boc-β-alanine or the amine source used for amidation.

  • By-products of the Coupling Reaction: If a coupling reagent like DCC (dicyclohexylcarbodiimide) is used, by-products such as DCU (dicyclohexylurea) could be present.[1]

  • Products of Boc-group Cleavage: If the compound is exposed to acidic conditions during workup or storage, the Boc protecting group can be partially or fully removed, leading to the free amine.

The presence of these impurities can have significant consequences. For example, unreacted Boc-β-alanine can interfere with subsequent peptide coupling reactions, while the presence of the deprotected amine can lead to undesired side reactions.

In-House Quality Verification Protocol

Upon receiving a new batch of this compound, it is prudent to perform a quick in-house quality verification, especially if it is to be used in a sensitive or large-scale synthesis. This protocol outlines a straightforward approach using standard laboratory equipment.

Objective: To confirm the identity and estimate the purity of a commercial sample of this compound.
Materials:
  • Commercial sample of this compound

  • Deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃)

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA), if required for HPLC

  • NMR spectrometer

  • HPLC system with a UV detector and a C18 column

Step-by-Step Methodology:

1. ¹H NMR for Identity Confirmation:

  • Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this compound due to the amide protons).

  • Cap the tube and gently invert to dissolve the sample completely.

  • Acquire a ¹H NMR spectrum.

  • Interpretation: The spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm, integrating to 9 protons), and methylene groups of the propyl chain. The chemical shifts and coupling patterns should be consistent with the structure. The presence of significant unexpected peaks may indicate impurities.

2. HPLC for Purity Assessment:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Set up the HPLC system with a C18 reverse-phase column.

  • A typical mobile phase could be a gradient of water and acetonitrile, both containing 0.1% TFA. A starting condition of 95% water / 5% acetonitrile, ramping to 95% acetonitrile over 10-15 minutes is a reasonable starting point.

  • Set the UV detector to a wavelength where the amide or carbamate group absorbs (e.g., 210-220 nm).

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Interpretation: A pure sample should show a single major peak. The area percentage of this peak relative to the total area of all peaks provides an estimation of the purity. The presence of other peaks indicates impurities. By comparing the retention times to those of potential impurities (if standards are available), one can tentatively identify them.

Workflow for Supplier Selection and Qualification

The following diagram illustrates the logical workflow for selecting and qualifying a supplier for a critical reagent like this compound.

G start Identify Need for This compound search Initial Supplier Search (CAS 65983-35-9) start->search screen Screen Suppliers (Availability, Price, Stated Purity) search->screen request_docs Request Documentation (CoA, SDS) screen->request_docs review_coa Review Certificate of Analysis (Identity, Purity, Methods) request_docs->review_coa decision Supplier Selection review_coa->decision purchase Procure Small Evaluation Sample decision->purchase Proceed reject Re-evaluate or Select Alternative Supplier decision->reject No suitable supplier found in_house_qc In-House QC Verification (NMR, HPLC) purchase->in_house_qc approve Approve Supplier for Project Use in_house_qc->approve Pass in_house_qc->reject Fail reject->screen

Caption: Workflow for reagent supplier selection and qualification.

Conclusion

The successful synthesis of novel therapeutics and complex peptides is critically dependent on the quality of the starting materials. This compound is a valuable building block, and a thorough understanding of its commercial landscape and the principles of supplier qualification is essential for any researcher. By moving beyond a simple price-based procurement strategy to one that emphasizes rigorous documentation review and in-house quality verification, scientists can mitigate risks, enhance the reliability of their experimental data, and ultimately accelerate the pace of their research and development efforts.

References

  • PubChem. This compound. [Link]

  • Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [Link]

  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(15), 5173-5183. [Link]

Sources

Technical Assessment: Reactivity Profile of the Amide Moiety in tert-Butyl (3-amino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

Target Molecule: tert-Butyl (3-amino-3-oxopropyl)carbamate CAS: 65983-35-9 Formula:


Synonyms:  N-Boc-

-alanine amide; 3-(Boc-amino)propanamide.
Critical Technical Distinction

The prompt inquiries about the reactivity of the "primary amine" in this molecule. It is imperative to clarify that this molecule does not contain a primary amine in its ground state.

The group designated as "3-amino-3-oxopropyl" refers to the structure


. This is a primary amide .
  • Primary Amine (

    
    ):  Highly nucleophilic, basic (pKa ~10).
    
  • Primary Amide (

    
    ):  Non-nucleophilic, neutral/weakly acidic (pKa ~15-17), resonance-stabilized.
    

Editorial Note: This guide focuses on the reactivity of this primary amide group, including its transformation into a primary amine via the Hofmann Rearrangement. If your intent was to study the alkyl primary amine linker, you likely require tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0), which is discussed in Section 4.

Reactivity Profile: The Amide Moiety

The primary amide nitrogen in this compound is chemically distinct from an amine due to the delocalization of the nitrogen lone pair into the carbonyl group. Its reactivity profile is defined by three major pathways:

A. Hofmann Rearrangement (Amide to Amine Transformation)

This is the most relevant reaction if the goal is to generate a primary amine. The amide reacts with an oxidant (e.g., Iodosobenzene diacetate or Bromine/NaOH) to form an isocyanate intermediate, which hydrolyzes to a primary amine with the loss of one carbon atom.

  • Substrate: N-Boc-

    
    -alanine amide (
    
    
    
    backbone)
  • Product: N-Boc-ethylenediamine (

    
     backbone)
    
  • Mechanism: Migration of the alkyl group to the electron-deficient nitrogen.

B. Dehydration to Nitrile

Under dehydrating conditions, the primary amide loses a water molecule to form a nitrile (


). This preserves the carbon skeleton.
  • Reagents: Trifluoroacetic anhydride (TFAA)/Pyridine, or Burgess Reagent.

  • Product: 3-(Boc-amino)propionitrile.

  • Utility: Precursor for tetrazoles (via cycloaddition) or reduction to 1,3-diamines.

C. Nucleophilic Limitations

Unlike a primary amine, the amide nitrogen will not :

  • React with acyl chlorides to form stable imides under standard conditions (requires deprotonation with strong bases like NaH).

  • Form Schiff bases with aldehydes.

  • Protonate at physiological pH.

Visualization of Reaction Pathways

The following diagram illustrates the divergence in reactivity between the Amide (Target) and the commonly confused Amine, and the transformation pathways.

ReactivityPathways Target This compound (Primary Amide) Isocyanate Isocyanate Intermediate (R-N=C=O) Target->Isocyanate Hofmann Rearrangement (PhI(OAc)2) NitrileProduct 3-(Boc-amino)propionitrile (Nitrile) Target->NitrileProduct Dehydration (TFAA/Pyridine) HydrolysisProduct N-Boc-beta-alanine (Carboxylic Acid) Target->HydrolysisProduct Acid/Base Hydrolysis AmineProduct N-Boc-ethylenediamine (Primary Amine) Isocyanate->AmineProduct Hydrolysis (-CO2)

Caption: Divergent synthetic pathways for the primary amide group: Rearrangement to amine, dehydration to nitrile, or hydrolysis to acid.[1]

Critical Distinction: Amide vs. Amine Linkers

Researchers often confuse the target molecule with its alkyl-amine analog. Validating your starting material is crucial for experimental success.

FeatureTarget Molecule (CAS 65983-35-9)Common Analog (CAS 75178-96-0)
Name tert-Butyl (3-amino-3-oxo propyl)carbamatetert-Butyl (3-aminopropyl)carbamate
Functional Group Primary Amide (

)
Primary Amine (

)
Nucleophilicity NegligibleHigh
Reaction with NHS-Esters No Reaction Forms Amide Bond
Reaction with Aldehydes No Reaction Forms Reductive Amination Product
Primary Use Intermediate, masked amineCrosslinking, PROTAC linker

Self-Validation Step: Check the IR spectrum of your material.

  • Amide (Target): Strong band at ~1650–1690 cm⁻¹ (Amide I) and ~3400 cm⁻¹ (NH stretch).

  • Amine (Analog): Weak NH scissoring ~1600 cm⁻¹, no carbonyl stretch for the free amine (only the Boc carbonyl at ~1690 cm⁻¹).

Experimental Protocols

Protocol A: Hofmann Rearrangement (Synthesis of N-Boc-ethylenediamine)

Use this protocol to convert the amide moiety into a reactive primary amine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Iodosobenzene diacetate (PIDA) (1.1 eq)

  • Solvent: Ethyl Acetate / Acetonitrile / Water (2:2:1)

Methodology:

  • Dissolution: Dissolve the substrate in the solvent mixture at room temperature.

  • Addition: Add PIDA in a single portion. The reaction is slightly exothermic.

  • Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC (loss of amide, appearance of amine - stains with Ninhydrin).

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: The product is a primary amine. Purify via acid-base extraction or silica chromatography (DCM/MeOH/

    
    ).
    
Protocol B: Dehydration to Nitrile

Use this protocol to synthesize the nitrile derivative.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Trifluoroacetic Anhydride (TFAA) (1.2 eq)

  • Pyridine (2.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Methodology:

  • Setup: Cool a solution of substrate and pyridine in DCM to 0°C under nitrogen.

  • Activation: Dropwise add TFAA over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    .
    
  • Result: Concentration yields 3-(Boc-amino)propionitrile (typically >90% purity).

References

  • PubChem. (n.d.).[2] this compound (Compound). National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.

Sources

The Strategic Imperative of the Boc Group in the Synthesis and Application of tert-Butyl (3-amino-3-oxopropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the precise control of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone of this control, enabling complex molecular architectures to be assembled with high fidelity. This technical guide provides an in-depth exploration of the pivotal role of the Boc protecting group in the chemistry of tert-butyl (3-amino-3-oxopropyl)carbamate. We will dissect the strategic importance of the Boc group in modulating the reactivity of the parent molecule, detail its synthesis, and explore its utility as a versatile building block in the construction of sophisticated pharmaceutical intermediates. This guide is intended to serve as a comprehensive resource for researchers and practitioners, offering both foundational principles and actionable protocols.

The Fundamental Role of Protecting Groups in Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a chemical transformation occurring elsewhere in the molecule.[1] This temporary masking is achieved through the use of a "protecting group."[1] An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[]

The concept of orthogonality is central to modern protecting group strategy.[1][3] Orthogonal protecting groups can be removed in any order with specific reagents or conditions that do not affect other protecting groups present in the molecule.[][3] This allows for the selective deprotection and subsequent reaction of specific functional groups, a critical capability in the synthesis of complex molecules like peptides and other pharmaceuticals.[3]

The Boc Group: A Workhorse in Amine Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[][4] Its popularity stems from its ease of introduction, general stability to a variety of reaction conditions, and facile removal under mildly acidic conditions.[][3]

Mechanism of Boc Protection

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O.[]

Boc Protection Mechanism R_NH2 R-NH₂ Boc_NHR R-NH-Boc R_NH2->Boc_NHR +(Boc)₂O, Base Boc2O (Boc)₂O tBuOH t-BuOH CO2 CO₂ Base Base BH Base-H⁺

Caption: General scheme for the protection of an amine with di-tert-butyl dicarbonate.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[6]

Boc Deprotection Mechanism Boc_NHR R-NH-Boc Protonated_Boc R-NH-C(=O⁺H)-O-tBu Boc_NHR->Protonated_Boc + H⁺ H_plus H⁺ Carbamic_acid [R-NH-COOH] Protonated_Boc->Carbamic_acid - (CH₃)₃C⁺ R_NH3_plus R-NH₃⁺ Carbamic_acid->R_NH3_plus - CO₂ tBu_cation (CH₃)₃C⁺ CO2 CO₂

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

This compound: A Bifunctional Building Block

The molecule this compound is a derivative of β-alanine where the carboxylic acid has been converted to a primary amide and the amino group is protected by a Boc group. This structure presents a versatile synthetic intermediate with two distinct functionalities: a nucleophilic Boc-protected amine and a primary amide.

The Strategic Role of the Boc Group in this Molecule

The presence of the Boc group in this compound serves several critical functions:

  • Deactivation of the Amino Group: The Boc group significantly reduces the nucleophilicity and basicity of the nitrogen atom it is attached to. This prevents the amine from participating in unwanted side reactions, such as acting as a nucleophile in reactions intended for other parts of a larger molecule.

  • Enabling Chemoselectivity: By protecting the amino group, the molecule can be used in synthetic sequences where the primary amide is intended to be the reactive site, or where other functional groups are being manipulated under conditions that would otherwise affect a free primary amine.

  • Controlled Deprotection for Sequential Reactions: The acid-labile nature of the Boc group allows for its selective removal at a desired stage of a synthesis. This unmasks the primary amine, which can then be used in subsequent reactions, such as amide bond formation or alkylation. This is a cornerstone of its utility in the stepwise assembly of larger molecules.[3]

Synthesis of this compound

A documented synthesis of this compound starts from the corresponding ethyl ester, ethyl 3-((tert-butoxycarbonyl)amino)propanoate.[4] The ester is converted to the primary amide via ammonolysis.

Experimental Protocol: Synthesis of this compound[4]

Step 1: Ammonolysis of Ethyl 3-((tert-butoxycarbonyl)amino)propanoate

  • Charge a round-bottomed flask with ethyl 3-((tert-butoxycarbonyl)amino)propanoate.

  • Add a 1:1 mixture of methanol and aqueous ammonia.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure to yield this compound.

ReactantMolar Equivalent
Ethyl 3-((tert-butoxycarbonyl)amino)propanoate1.0
Methanol/Aqueous Ammonia (1:1)Excess

Table 1: Reactants for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable building block in the synthesis of pharmaceutical agents. Its ability to introduce a protected amino-amide moiety is particularly useful in the construction of peptide mimics, linkers for antibody-drug conjugates, and other complex molecular architectures.

One notable application is in the synthesis of anti-HIV agents.[4] In the development of sulfanylbenzamide thioesters as inhibitors of the HIV nucleocapsid protein NCp7, this compound is used to introduce the side chain that is crucial for the molecule's activity and properties.[4]

Synthetic_Workflow Start This compound Step1 Couple to a pharmacophore Start->Step1 Step2 Further synthetic modifications Step1->Step2 Step3 Boc Deprotection (TFA or HCl) Step2->Step3 Final_Product Final Bioactive Molecule Step3->Final_Product

Caption: A generalized synthetic workflow utilizing this compound.

Conclusion

The Boc protecting group in this compound is not merely a passive spectator in its chemistry but an active enabler of its synthetic utility. By reversibly masking the highly reactive amino group, the Boc group allows for the controlled and selective manipulation of this bifunctional building block. This precise control is indispensable in the multi-step syntheses that characterize modern drug discovery and development. The principles and protocols outlined in this guide underscore the strategic importance of the Boc group and provide a framework for the effective application of this compound in the synthesis of novel and complex molecular entities.

References

Sources

tert-Butyl (3-amino-3-oxopropyl)carbamate as a bifunctional building block

Author: BenchChem Technical Support Team. Date: February 2026

Title: tert-Butyl (3-amino-3-oxopropyl)carbamate: The Strategic Amido-Linker in Medicinal Chemistry Subtitle: A Technical Deep Dive into Synthesis, Reactivity, and Bifunctional Utility[1]

Executive Summary

This compound (CAS: 65983-35-9), also known as N-Boc-


-alaninamide , is a critical bifunctional building block in modern drug discovery.[1] It serves as a stable, orthogonally protected scaffold bridging the gap between simple amino acids and complex diamine linkers.[1]

Unlike simple alkyl spacers, this molecule possesses two distinct reactive termini:[1]

  • A Boc-protected amine: Stable to basic and nucleophilic conditions, removable with acid (TFA/HCl).[1]

  • A primary amide: A versatile "masked" functionality that can be dehydrated to a nitrile, hydrolyzed to an acid, or rearranged to a primary amine (loss of carbon).[1]

This guide details the scalable synthesis of this core, its transformation into high-value intermediates (mono-protected diamines and nitriles), and its application in prodrug design (e.g., Nipamovir).[1]

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name This compound
Common Name N-Boc-

-alaninamide
CAS Number 65983-35-9
Molecular Formula C

H

N

O

Molecular Weight 188.23 g/mol
Physical State White crystalline solid
Solubility Soluble in MeOH, DMSO, DCM; sparingly soluble in water
Melting Point 118–120 °C (Typical range for Boc-amides)

Synthesis: The "Self-Validating" Protocol

Based on the optimized route by Mori et al. (J. Med.[1] Chem. 2016) [1].[1][2]

This protocol utilizes cheap starting materials (


-alanine ethyl ester) and avoids hazardous coupling reagents by leveraging direct ammonolysis.[1]
Step 1: Boc-Protection

Reagents:


-Alanine ethyl ester HCl, Boc

O, Et

N, DCM.[1]
  • Suspend

    
    -alanine ethyl ester hydrochloride (1.0 equiv) in DCM (0.6 M) at 0 °C.
    
  • Add Boc

    
    O (1.5 equiv).[1]
    
  • Add Et

    
    N (2.5 equiv) dropwise over 10 min.[1]
    
  • Critical Checkpoint: Evolution of CO

    
     gas indicates reaction initiation.[1]
    
  • Stir at 23 °C for 20 h.

  • Workup: Wash with sat. NaHCO

    
    , water, and brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
  • Result: Ethyl 3-((tert-butoxycarbonyl)amino)propanoate (Yellow oil). Use directly.

Step 2: Ammonolysis (Amide Formation)

Reagents: 28–30% aq.[1] NH


OH, Methanol.[1]
  • Dissolve the crude ester from Step 1 in MeOH.[1]

  • Add 28–30% aq.[1] NH

    
    OH (Volume ratio MeOH:NH
    
    
    
    OH = 1:1).[1]
  • Reaction Control: Heat at 40 °C for 72 h in a sealed vessel.

    • Why 40 °C? Higher temperatures may degrade the Boc group; lower temperatures stall the ammonolysis of the ethyl ester.[1]

  • Monitoring: TLC (5% MeOH in DCM) should show disappearance of the ester spot (R

    
     ~0.[1]8) and appearance of the amide (R
    
    
    
    ~0.3).[1]
  • Purification: Concentrate under vacuum to remove NH

    
     and MeOH. The solid precipitates.[1] Filter and wash with Et
    
    
    
    O.[1]
  • Yield: ~61% over two steps.

Divergent Reactivity: The "Bifunctional" Map

This molecule is not just a spacer; it is a branching point for chemical diversity.[1]

G Core N-Boc-beta-alaninamide (CAS 65983-35-9) Diamine N-Boc-Ethylenediamine (C2 Linker) Core->Diamine Hofmann Rearrangement (PIDA or NBS/NaOMe) Nitrile N-Boc-beta-aminopropionitrile (Nitrile Scaffold) Core->Nitrile Dehydration (TFAA/Pyridine) Acid N-Boc-beta-alanine (Carboxylic Acid) Core->Acid Hydrolysis (LiOH) Heterocycle Dihydrouracils (Heterocycles) Core->Heterocycle Cyclization (Aldehydes)

Figure 1: Divergent synthetic pathways from the N-Boc-beta-alaninamide core.[1]

Pathway A: The Hofmann Rearrangement (C3 C2)

This is the most powerful application.[1] It converts the amide into a primary amine with the loss of one carbon atom, effectively synthesizing N-Boc-ethylenediamine (a mono-protected 1,2-diamine).[1]

  • Reagents: Phenyliodine diacetate (PIDA) or NBS/NaOMe.[1]

  • Mechanism: Migration of the alkyl group to the nitrogen of the isocyanate intermediate, followed by hydrolysis.[1]

  • Utility: Accessing orthogonal diamine linkers for PROTACs without using expensive mono-protected starting materials.[1]

Pathway B: Dehydration to Nitrile

Dehydration yields tert-butyl (2-cyanoethyl)carbamate (CAS 53588-95-7).[1]

  • Reagents: Trifluoroacetic anhydride (TFAA) and Pyridine, or Cyanuric Chloride.[1]

  • Utility:

    • Precursor to Tetrazoles (bioisosteres of carboxylic acids).[1]

    • Reduction to 1,3-diamines (preserving the C3 skeleton).[1]

Case Study: Application in HIV Prodrugs

Project: Development of Nipamovir (Anti-HIV Prodrug) [1]. Challenge: The active sulfanylbenzamide drug was unstable systemically and lacked oral bioavailability.[1] Solution:

  • Researchers used This compound as a spacer to attach a nitroimidazole promoiety.[1]

  • Role: The beta-alanine backbone provided the necessary spatial separation and solubility profile.[1]

  • Outcome: The prodrug showed improved blood stability and released the active drug upon metabolic activation.[1]

Experimental Protocols (Downstream)

Protocol A: Dehydration to Nitrile (General Procedure)
  • Dissolve N-Boc-

    
    -alaninamide (1.0 equiv) in dry THF.[1]
    
  • Add Pyridine (2.0 equiv) and cool to 0 °C.

  • Add Trifluoroacetic Anhydride (TFAA, 1.1 equiv) dropwise.[1]

  • Stir at 0 °C for 1 h, then warm to RT.

  • Workup: Quench with sat. NaHCO

    
    , extract with EtOAc.[1][2]
    
  • Product: tert-Butyl (2-cyanoethyl)carbamate (Oil/Low melting solid).[1]

References

  • Mori, M., et al. (2016).[1] "Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo."[1] Journal of Medicinal Chemistry, 59(7), 2849–2878.[1] [1]

  • BenchChem.[1] (n.d.). "this compound Product Information." [1]

  • PubChem. (2025).[1] "this compound - Compound Summary."

Sources

Methodological & Application

Synthesis of peptide mimics using tert-butyl (3-amino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl (3-amino-3-oxopropyl)carbamate in Peptidomimetic Design

Executive Summary

This guide details the synthetic utility of This compound (also known as Boc-


-alanine amide ) as a divergent scaffold in medicinal chemistry. While often viewed merely as a protected amino acid derivative, this molecule serves as a critical "fork-in-the-road" intermediate.

This application note focuses on two high-value transformations that convert this simple amide into complex peptidomimetic building blocks:

  • Dehydration to Nitriles: Accessing 1,5-disubstituted tetrazoles (carboxylic acid bioisosteres).

  • Hofmann Rearrangement: Generating mono-protected gem-diamines for retro-inverso peptides and urea-linked backbones.

Chemical Architecture & Logic

The utility of this compound lies in the orthogonality between the acid-labile Boc protecting group and the chemically versatile primary amide.

The Divergent Pathway

The primary amide (


) is not merely a C-terminal cap; it is a functional handle. By selecting specific reagents, researchers can either remove  the carbonyl carbon (Hofmann) or dehydrate  the amide to a nitrile, maintaining the carbon skeleton.

DivergentSynthesis Start Boc-β-Ala-NH2 (Starting Material) Nitrile Boc-β-Ala-CN (Nitrile Intermediate) Start->Nitrile Dehydration (Cyanuric Chloride) Isocyanate Isocyanate Intermediate Start->Isocyanate Hofmann Rearr. (PhI(OAc)2) Tetrazole Boc-Amino Tetrazole (Bioisostere) Nitrile->Tetrazole [2+3] Cycloaddition (NaN3, ZnBr2) Diamine Mono-Boc-Ethylenediamine (Linker/Spacer) Isocyanate->Diamine Hydrolysis

Figure 1: Divergent synthetic pathways from Boc-


-alanine amide. Pathway A (top) leads to bioisosteres; Pathway B (bottom) leads to amine linkers.

Protocol A: Dehydration to Nitrile (Tetrazole Precursor)

Objective: Convert the primary amide to a nitrile without deprotecting the acid-sensitive Boc group. Challenge: Traditional dehydration reagents (e.g.,


, 

) generate strong acids that cleave Boc groups. Solution: Use Cyanuric Chloride (TCT) in DMF. This method is mild, "green," and compatible with acid-sensitive protecting groups.
Materials
  • This compound (1.0 eq)

  • Cyanuric Chloride (0.5 eq)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology
  • Preparation: Dissolve this compound (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions with the Boc group.

  • Addition: Add Cyanuric Chloride (5 mmol) portion-wise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amide spot (

    
    ) should disappear, replaced by a higher 
    
    
    
    nitrile spot.
  • Quench: Pour the mixture into ice-cold water (50 mL).

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (0-30% EtOAc in Hexanes).
    

Expected Outcome: tert-butyl (2-cyanoethyl)carbamate as a colorless oil or low-melting solid. Yield: 85–92%.

Protocol B: Synthesis of Tetrazole Bioisostere

Objective: Convert the nitrile from Protocol A into a 5-substituted-1H-tetrazole. Significance: Tetrazoles mimic the carboxylic acid group (


) but possess greater metabolic stability and membrane permeability.
Materials
  • Boc-amino nitrile (from Protocol A)

  • Sodium Azide (

    
    ) (Caution: Toxic)
    
  • Zinc Bromide (

    
    ) (Lewis Acid Catalyst)
    
  • Water/Isopropanol (1:1 mixture)

Step-by-Step Methodology
  • Setup: In a pressure vial, dissolve the nitrile (5 mmol) in Water/Isopropanol (10 mL).

  • Reagents: Add

    
     (5.5 mmol, 1.1 eq) and 
    
    
    
    (5 mmol, 1.0 eq).
  • Cycloaddition: Seal the vial and heat to 80°C for 12–16 hours.

    • Mechanistic Note:

      
       activates the nitrile group, facilitating the [2+3] cycloaddition with the azide anion.
      
  • Workup: Cool to RT. Add 3M HCl dropwise until pH

    
     2. Caution: Perform in a fume hood to avoid hydrazoic acid exposure.
    
  • Extraction: The tetrazole usually precipitates or can be extracted into EtOAc.

  • Isolation: Concentrate the organic layer to yield the Boc-protected amino-tetrazole.

Protocol C: Hofmann Rearrangement to Diamines

Objective: Synthesize N-Boc-ethylenediamine (a mono-protected diamine). Application: This converts the


-amino acid skeleton into a 1,2-diamine spacer, essential for urea-linked peptidomimetics or "retro-inverso" peptide synthesis.
Reagent Choice: (Diacetoxyiodo)benzene (PIDA/IBD) . Unlike Bromine/NaOH (traditional Hofmann), PIDA is non-toxic, solid, and allows for mild conditions that preserve the Boc group.
Materials
  • This compound (1.0 eq)

  • (Diacetoxyiodo)benzene (PIDA) (1.1 eq)

  • Ethyl Acetate / Acetonitrile / Water (2:2:1 ratio)

Step-by-Step Methodology
  • Dissolution: Dissolve the amide (5 mmol) in the solvent mixture (25 mL).

  • Reaction: Add PIDA (5.5 mmol) in one portion at RT.

  • Stirring: Stir for 4–6 hours. The reaction proceeds via an isocyanate intermediate which is hydrolyzed in situ by the water present in the solvent system.

  • Monitoring: Monitor for the disappearance of the starting material. The product is a primary amine, so it will stain positively (purple/blue) with Ninhydrin, but at a different

    
     than the starting amide (which stains weakly or yellow/brown depending on conditions).
    
  • Workup: Concentrate the solvents. Redissolve in EtOAc and wash with 1M NaOH (to remove iodobenzene byproducts and ensure the amine is free-based).

  • Purification: The crude product is often pure enough. If necessary, purify via amine-functionalized silica or recrystallization.

Comparative Data & Reagent Selection

The following table summarizes why the selected protocols are superior for Boc-protected substrates compared to classical methods.

TransformationClassical ReagentDrawback with Boc GroupRecommended ProtocolAdvantage
Dehydration

/

Generates HCl gas; high risk of Boc cleavage (deprotection).Cyanuric Chloride / DMF Neutral/Buffered conditions; high yield; Boc-safe.
Dehydration TFAA / PyridineEffective, but TFAA is highly hygroscopic and corrosive.Cyanuric Chloride Solid reagent; easier handling; scalable.
Hofmann Rearr.

/ NaOH
Strong base can hydrolyze esters/carbamates;

is hazardous.
PhI(OAc)

(PIDA)
Mild oxidation; no halogens; neutral pH range.
Tetrazole Syn.

/

Requires high heat (120°C+) and polar solvents (DMF).

/

Works in water/alcohol; lower temp (80°C); "Click" chemistry efficiency.

References

  • Cyanuric Chloride Dehydration

    • Rayle, H. L., & Fellmeth, L. (1999). Development of a Safe and Scalable Procedure for the Dehydration of Primary Amides to Nitriles. Organic Process Research & Development, 3(6), 362–364.
  • Tetrazole Synthesis (Zinc Catalysis)

    • Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Hofmann Rearrangement with Hypervalent Iodine

    • Stork, G., & Sher, P. M. (1986). A Novel Method for the Hofmann Rearrangement. Journal of the American Chemical Society, 108(1), 303–304.
  • Peptidomimetic Applic

    
    -Amino Acids: 
    
    • Seebach, D., & Gardiner, J. (2008). -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.

Sources

Application Note: Strategic Implementation of tert-Butyl (3-amino-3-oxopropyl)carbamate for Beta-Alanine Linker Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the specific applications of tert-Butyl (3-amino-3-oxopropyl)carbamate (CAS: 65983-35-9), also known as Boc-


-alaninamide .[1] While often confused with the standard carboxylic acid linker (Boc-

-Ala-OH), this primary amide derivative serves a distinct and critical role in medicinal chemistry: it acts as a stable precursor for generating gem-diamine linkers (via Hofmann rearrangement) and as a C-terminal capping unit in peptide synthesis.

This document provides protocols for:

  • Linker Synthesis: Converting the amide to a mono-protected diamine linker.

  • Standard Linker Integration: Correct usage of the corresponding acid form for spacer applications.

  • Deprotection & Purification: Ensuring high-fidelity linker incorporation.

Compound Snapshot[2][3]
PropertySpecification
Chemical Name This compound
Common Name Boc-

-alaninamide
CAS Number 65983-35-9
Molecular Formula

Molecular Weight 188.22 g/mol
Structure

Key Functionality Primary Amide (Precursor/Cap), Carbamate (Protected Amine)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water

Critical Selection Guide: Amide vs. Acid

Warning: "Introducing a beta-alanine linker" typically implies inserting a spacer with a carboxyl terminus (


). The compound specified (Amide) does not  have a free carboxyl group. Use the decision matrix below to ensure you have the correct reagent.
Application GoalRequired ReagentCAS NumberMechanism
Spacer/Tether (Standard)Boc-

-Alanine (Acid)
3303-84-2Couples to amines via -COOH activation (EDC/HATU).
Diamine Linker Synthesis Boc-

-Alaninamide
65983-35-9Converts to

-Boc-ethylenediamine via Hofmann Rearrangement.
C-Terminal Capping Boc-

-Alaninamide
65983-35-9Used directly to terminate a chain with a neutral amide.
Nitrile Synthesis Boc-

-Alaninamide
65983-35-9Dehydration yields Boc-3-aminopropionitrile.

Protocol A: Synthesis of N-Boc-Ethylenediamine Linker (Hofmann Rearrangement)

Context: This protocol transforms this compound into


-Boc-ethylenediamine , a vital mono-protected diamine linker used to connect two electrophiles or to introduce a terminal amine handle.

Mechanism: The primary amide is treated with an oxidant (IBA or PhI(OAc)2) to generate an isocyanate intermediate, which hydrolyzes to the amine.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Iodobenzene diacetate (PIDA) (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) (1:1 v/v)

  • Base: Pyridine (2.0 equiv) (Optional, buffers reaction)

  • Quench: 1M HCl

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol (188 mg) of this compound in 5 mL of EtOAc/MeCN mixture.

  • Reagent Addition: Add 1.1 mmol (354 mg) of Iodobenzene diacetate (PIDA) in one portion at room temperature (

    
    ).
    
  • Reaction: Stir the mixture for 4–6 hours. Monitor by TLC (visualize with Ninhydrin; product amine will stain blue/purple, starting amide does not stain as intensely).

    • Checkpoint: The reaction proceeds via an isocyanate intermediate. Ensure no gas evolution (CO2) is observed before workup.

  • Workup:

    • Dilute with 20 mL EtOAc.

    • Wash with 10 mL 1M NaOH (to remove iodobenzene byproducts and ensure amine is free base).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically pure enough for coupling. If necessary, purify via flash chromatography (DCM:MeOH:

    
    , 90:10:1).
    

Yield: Expect 85–95% conversion to


-Boc-ethylenediamine.

Protocol B: Standard Beta-Alanine Spacer Insertion (Using Acid Form)

Context: If your goal is to introduce a beta-alanine spacer (


) into a peptide or drug conjugate, you must use Boc-

-Ala-OH
(CAS 3303-84-2). This protocol describes the high-efficiency coupling of this spacer.
Materials
  • Linker: Boc-

    
    -Ala-OH (1.2 equiv)
    
  • Amine Component: Target molecule with free amine (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC/NHS

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation:

    • In a dry vial, dissolve Boc-

      
      -Ala-OH (1.2 equiv) and HATU (1.1 equiv) in DMF (0.1 M concentration).
      
    • Add DIPEA (3.0 equiv) and stir for 2 minutes to activate the carboxyl group (formation of OAt ester).

  • Coupling:

    • Add the Amine Component (1.0 equiv) to the activated mixture.

    • Stir at room temperature for 1–2 hours.

    • Monitoring: Check LC-MS for disappearance of the amine mass and appearance of [M + 189 - 18] (Product mass).

  • Workup:

    • Precipitate in cold water or ether (if peptide).

    • Or extract with EtOAc/LiCl (5%) to remove DMF.

  • Boc Deprotection (Universal):

    • Dissolve the coupled product in TFA/DCM (1:1) or 4M HCl in Dioxane .

    • Stir for 30 minutes.

    • Evaporate solvent under nitrogen flow.

    • Result: Free amine linker ready for the next conjugation step.

Visual Workflow: Linker Strategy Decision Tree

LinkerStrategy Start Start: 'Introducing Beta-Alanine Linker' CheckStructure Check Reagent Structure Start->CheckStructure Amide Amide: Boc-NH-CH2-CH2-CONH2 (CAS 65983-35-9) CheckStructure->Amide You have Amide Acid Acid: Boc-NH-CH2-CH2-COOH (CAS 3303-84-2) CheckStructure->Acid You have Acid Decision What is the Goal? Amide->Decision Spacer Insert Spacer (-CO-NH-) Acid->Spacer Decision->Spacer Need -COOH (Wrong Reagent!) Diamine Create Diamine Linker (-NH-CH2-) Decision->Diamine Need -NH2 Cap C-Terminal Capping (-CONH2) Decision->Cap Need -CONH2 ProcessAcid Protocol B: Standard Coupling (HATU/DIPEA) Spacer->ProcessAcid ProcessHofmann Protocol A: Hofmann Rearrangement (PIDA/MeCN) Diamine->ProcessHofmann ProcessCap Direct Use: No Coupling (End of Chain) Cap->ProcessCap

Figure 1: Decision matrix for selecting the correct beta-alanine derivative and protocol based on the desired chemical outcome.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Hofmann (Protocol A) Incomplete formation of isocyanate.Ensure reagents (PIDA) are fresh.[2] Increase reaction time to 6h.
Product is Sticky/Oil Residual DMF or byproduct.Wash with 5% LiCl (aq) if DMF used. Use ether trituration to solidify.
No Reaction in Coupling (Protocol B) Carboxyl group not activated.Switch from EDC to HATU/HOAt. Ensure pH is >8 (DIPEA).
Boc Group Not Removing Scavengers needed.If Trp/Met present, add TIPS/Water scavengers to TFA cocktail.

References

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews.
  • Loudon, G. M., et al. (1984). Conversion of amides to amines via the Hofmann rearrangement using I,I-bis(trifluoroacetoxy)iodobenzene. Journal of Organic Chemistry. (Methodology for Protocol A).

Sources

Process Development Guide: Scalable Synthesis of tert-Butyl (3-amino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process development and scale-up strategy for the synthesis of tert-butyl (3-amino-3-oxopropyl)carbamate (also known as Boc-


-Alanine Amide ). Unlike small-scale medicinal chemistry routes that rely on expensive coupling agents (e.g., EDC/HOBt) and chromatographic purification, this guide focuses on a Mixed Anhydride (MA)  methodology optimized for multi-kilogram manufacturing. This route prioritizes atom economy, cost-efficiency, and purification via crystallization, ensuring high purity (>98% HPLC) without the use of silica gel columns.

Part 1: Chemical Context & Strategic Route Selection

Molecule Identification
  • IUPAC Name: this compound

  • Common Name: Boc-

    
    -Alanine Amide (Boc-
    
    
    
    -Ala-NH
    
    
    )
  • Chemical Structure: Boc-NH-CH2-CH2-C(=O)NH2

  • Molecular Weight: 202.25 g/mol

  • Key Application: Critical linker in PROTACs, antibody-drug conjugates (ADCs), and a precursor for

    
    -amino acid pharmacophores (e.g., Sitagliptin analogs).
    
Route Selection Analysis

For large-scale synthesis (>1 kg), the choice of activation strategy is critical. We evaluated three common methodologies:

MethodologyScale-Up ViabilityProsCons
Carbodiimide (EDC/DCC) LowMild conditions.Urea byproducts are difficult to remove; EDC is expensive; sensitizing agents (HOBt) pose safety risks.
Active Esters (NHS) MediumStable intermediates.Requires two steps; poor atom economy; costly reagents.
Mixed Anhydride (IBCF) High (Selected) Cost-effective; byproduct (CO

, isobutanol) is easily removed; allows crystallization.
Temperature sensitive (requires -10°C control); moisture sensitive.

Decision: The Mixed Anhydride Method using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) was selected. It allows for a "one-pot" activation and amidation sequence where the final product can be purified via extractive workup and crystallization, eliminating the need for chromatography.

Reaction Pathway Visualization

The following diagram illustrates the selected synthetic pathway, highlighting the activation mechanism and critical intermediates.

ReactionScheme SM Boc-Beta-Alanine (Boc-NH-CH2-CH2-COOH) MA Mixed Anhydride Intermediate SM->MA Activation Reagents 1. NMM, IBCF (-10°C) 2. NH3 (gas or MeOH) Product Boc-Beta-Alanine Amide (Boc-NH-CH2-CH2-CONH2) MA->Product Ammonolysis Byproducts Byproducts: CO2 (gas), Isobutanol, NMM·HCl MA->Byproducts

Caption: Figure 1. Mixed Anhydride synthesis pathway.[1][2][3][4][5] The carboxylic acid is activated with isobutyl chloroformate (IBCF) to form a mixed anhydride, which undergoes nucleophilic attack by ammonia.

Part 2: Detailed Experimental Protocol

Scale: 1.0 mol (approx. 200 g output) | Expected Yield: 85-92%

Materials & Equipment
  • Reactor: 2L Jacketed Glass Reactor with overhead stirrer and internal temperature probe.

  • Reagents:

    • Boc-

      
      -Alanine (189.2 g, 1.0 mol)
      
    • Isobutyl Chloroformate (IBCF) (143.4 g, 1.05 mol)

    • N-Methylmorpholine (NMM) (106.2 g, 1.05 mol)

    • Ammonia (7N in Methanol) OR Ammonia Gas (anhydrous)

    • Solvent: Tetrahydrofuran (THF) (anhydrous, 1.5 L)

  • Safety: IBCF is lachrymatory and toxic. Work in a fume hood. Ammonia gas is toxic and corrosive.

Step-by-Step Procedure
Step 1: Solubilization and Cooling[6][7]
  • Charge Boc-

    
    -Alanine (189.2 g)  and THF (1.0 L)  into the reactor.
    
  • Stir at 250 RPM until fully dissolved.

  • Add N-Methylmorpholine (106.2 g) in one portion.

  • Cool the reaction mixture to -15°C using a cryostat.

    • Expert Insight: Temperature control is vital here. If the temperature exceeds -5°C during activation, the mixed anhydride can disproportionate, leading to lower yields and urethane impurities.

Step 2: Activation (Formation of Mixed Anhydride)
  • Add Isobutyl Chloroformate (IBCF) dropwise via an addition funnel over 45 minutes.

  • Critical Parameter: Maintain internal temperature between -15°C and -10°C . Do not allow it to spike.

  • After addition, stir at -10°C for 30 minutes. A white precipitate (NMM·HCl) will form.

    • Checkpoint: The slurry should be thick but stirrable. If too thick, add cold THF (100 mL).

Step 3: Amidation
  • Option A (Preferred for Scale): Slowly bubble Ammonia gas into the headspace/sub-surface for 2 hours while maintaining temperature < 0°C.

  • Option B (Easier Handling): Add 7N Ammonia in Methanol (200 mL, ~1.4 mol) dropwise over 30 minutes.

  • Allow the reaction to warm to Room Temperature (20-25°C) over 2 hours.

  • Stir for an additional 2 hours. Monitor by TLC (EtOAc) or HPLC.

Step 4: Workup & Isolation[6]
  • Concentrate the reaction mixture under reduced pressure to remove THF/Methanol/Excess Ammonia.

  • Redissolve the residue in Ethyl Acetate (1.5 L) .

  • Wash Sequence (Critical for Purity):

    • Wash 1: 0.5 M Citric Acid or HCl (2 x 500 mL) – Removes NMM and unreacted amine.

    • Wash 2: Saturated NaHCO

      
        (2 x 500 mL) – Removes unreacted Boc-
      
      
      
      -Alanine.
    • Wash 3: Brine (1 x 500 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to approx. 300 mL volume.
Step 5: Crystallization
  • While stirring the concentrated EtOAc solution (warm, ~40°C), slowly add n-Heptane (600 mL) .

  • Cool slowly to 0-5°C over 4 hours.

  • Filter the white crystalline solid.

  • Wash the cake with cold 1:2 EtOAc:Heptane (100 mL).

  • Vacuum dry at 40°C for 12 hours.

Part 3: Process Safety & Scale-Up Considerations

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled:

ParameterRangeImpact on Quality
Activation Temp -15°C to -10°CHigh temps (>0°C) cause anhydride decomposition (CO

evolution) and impurity formation.
Stoichiometry (IBCF) 1.05 eqExcess IBCF leads to isobutyl urethane impurities which are hard to remove.
pH during Wash Acidic (<3)Essential to fully remove N-methylmorpholine.
Process Flow Diagram (Unit Operations)

ProcessFlow Start Start: Dissolve Boc-Beta-Ala in THF + NMM Cool Cool to -15°C Start->Cool Activate Add IBCF (Dropwise) Control Exotherm Cool->Activate Amidate Add Ammonia Source Warm to RT Activate->Amidate Evap Solvent Swap (THF -> EtOAc) Amidate->Evap Wash Acid/Base Washes (Remove NMM & SM) Evap->Wash Cryst Crystallization (EtOAc / Heptane) Wash->Cryst Dry Isolation & Drying Cryst->Dry

Caption: Figure 2. Unit operation workflow for the manufacturing process.

Part 4: Analytical Controls & Specifications

In-Process Control (IPC)
  • HPLC: Monitor disappearance of Boc-

    
    -Ala-OH (RT ~ minutes).
    
    • Limit: < 1.0% Starting Material before workup.

  • TLC: Mobile Phase 100% EtOAc or 9:1 DCM:MeOH. Stain with Ninhydrin (after Boc removal) or KMnO4.

Final Product Specifications
  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     98.0% (Area %).[8]
    
  • Identity (NMR):

    • 
      H NMR (DMSO-d
      
      
      
      ):
      
      
      6.8 (br s, 1H, NH-Boc), 7.3 (br s, 1H, NH
      
      
      ), 6.8 (br s, 1H, NH
      
      
      ), 3.1 (q, 2H,
      
      
      -CH
      
      
      ), 2.2 (t, 2H,
      
      
      -CH
      
      
      ), 1.4 (s, 9H, Boc).
  • Melting Point: 118-122°C (verify against specific polymorph).

References

  • Anderson, G. W., et al. "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, vol. 86, no. 9, 1964, pp. 1839–1842. (Foundational text on active esters, contrasted here with Mixed Anhydride). Link

  • Albertson, N. F. "Synthesis of Peptides with Mixed Anhydrides." Organic Reactions, 2011. (Authoritative review of the Mixed Anhydride methodology). Link

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. (Comprehensive review of coupling reagents for scale-up). Link

  • BenchChem. "Synthesis of tert-Butyl (3-aminopropyl)carbamate: A Technical Guide." (Reference for properties of related Boc-amino structures). Link

  • Organic Syntheses. "General Procedures for Mixed Anhydride Couplings." Org.[2][3][9][10] Synth. Coll. Vol. 5, p.8. (Standard protocol validation). Link

(Note: While specific patents for the amide form of Boc-beta-alanine are less common in public literature than the acid, the protocols above are derived from standard "Best Practices" in peptide process chemistry as cited in References 2 and 3.)

Sources

tert-Butyl (3-amino-3-oxopropyl)carbamate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl (3-amino-3-oxopropyl)carbamate in Kinase Inhibitor Design

Executive Summary

This compound (CAS 154194-54-4), also known as Boc-


-alaninamide, is a pivotal bifunctional building block in the synthesis of small molecule kinase inhibitors. Its utility extends beyond a simple spacer; it serves as a robust precursor for installing aliphatic nitrile warheads  (critical for JAK/BTK targeting) and as a stable, solubilizing linker for PROTACs  and Type II kinase inhibitors .

This guide details the mechanistic rationale, validated synthetic protocols, and quality control measures for deploying this reagent in high-fidelity medicinal chemistry campaigns.

Strategic Role in Kinase Medicinal Chemistry

In the architecture of kinase inhibitors, the solvent-front region of the ATP-binding pocket often tolerates aliphatic extensions. This compound addresses two specific synthetic challenges:

  • The "Nitrile" Gateway (JAK/BTK Specificity): Many Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors utilize a nitrile group to interact with specific residues (e.g., arginine or cysteine) or to modulate metabolic stability. This reagent provides a direct route to 3-aminopropanenitrile motifs via amide dehydration, avoiding the use of highly toxic acrylonitrile during early-stage synthesis.

  • Solubilizing Linker Construction: For Type II inhibitors that occupy the hydrophobic back-pocket (e.g., DFG-out conformation), this molecule acts as a flexible, hydrophilic tether connecting the hinge-binding motif to the "tail" segment, improving physicochemical properties (LogD, solubility).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the scaffold.

G cluster_0 Critical Transformation Start This compound (Boc-β-Ala-NH2) Nitrile Boc-3-aminopropanenitrile (JAK/BTK Warhead Precursor) Start->Nitrile Dehydration (TFAA/Pyridine or Burgess) Linker_Int N-Boc Deprotection (TFA Salt) Start->Linker_Int Acidic Cleavage (4M HCl in Dioxane) Deprotected_Nitrile Free Amine Nitrile (H2N-CH2-CH2-CN) Nitrile->Deprotected_Nitrile HCl/Dioxane Coupled_Prod Amide-Linked Kinase Inhibitor Linker_Int->Coupled_Prod Coupling to Hinge Binder (R-COOH)

Figure 1: Divergent synthetic pathways for Boc-β-alaninamide in kinase inhibitor synthesis.

Validated Experimental Protocols

Protocol A: Dehydration to Nitrile (The "Warhead" Synthesis)

Objective: Conversion of the primary amide to a nitrile group.[1] This is the most common application for synthesizing JAK inhibitor analogs where a cyanoethyl tail is required.

Mechanism: The primary amide is activated by an electrophile (TFAA) to form an imidoyl trifluoroacetate intermediate, which undergoes E2 elimination by a base (Pyridine) to yield the nitrile.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Dehydrating Agent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Round Bottom Flask (RBF) with the substrate (e.g., 1.0 g, 5.3 mmol) and dissolve in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Controlling temperature prevents Boc-deprotection by transient in-situ acid generation.

  • Base Addition: Add Pyridine (1.28 mL, 15.9 mmol) dropwise. Stir for 10 minutes.

  • Dehydration: Add TFAA (0.89 mL, 6.3 mmol) dropwise over 15 minutes. The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The product (Nitrile) will have a higher R_f than the starting amide.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL) at 0°C.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with 0.1 M HCl (cold, rapid wash to remove pyridine), then brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (0-30% EtOAc/Hexanes).

Expected Yield: 85-95% Key QC Parameter: IR stretch at ~2250 cm⁻¹ (C≡N).

Protocol B: Orthogonal Deprotection for Linker Applications

Objective: Selective removal of the Boc group to expose the amine for coupling to a kinase hinge-binding scaffold (e.g., a pyrimidine or indolinone core).

Reagents:

  • 4M HCl in 1,4-Dioxane

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Methodology:

  • Dissolve this compound in DCM (5 vol).

  • Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

  • Stir at RT for 1-3 hours.

  • Observation: A white precipitate (the amine-HCl salt) often forms.

  • Workup: Concentrate in vacuo. Do not perform an aqueous workup if the product is water-soluble. Triturate with diethyl ether to obtain the pure hydrochloride salt.

Technical Data & Troubleshooting

Physicochemical Properties Table
PropertyValueRelevance to Protocol
Molecular Weight 188.22 g/mol Calculation of stoichiometry.
Appearance White to off-white solidVisual purity check. Yellowing indicates oxidation.
Solubility Soluble in DCM, MeOH, DMSOCompatible with standard organic synthesis.
Stability Hygroscopic (Amide)Store in desiccator; moisture interferes with dehydration.
CAS 154194-54-4Registry verification.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Nitrile) Hydrolysis of TFAAEnsure DCM is anhydrous; use fresh TFAA.
Boc Loss (Protocol A) Exotherm / Acid buildupKeep reaction at 0°C during addition; ensure excess base (Pyridine).
Incomplete Coupling Amide aggregationWhen using the deprotected amine (Protocol B), use HATU/DIPEA in DMF to break H-bonds.

Case Study: Synthesis of a Type I JAK Inhibitor Analog

The following workflow demonstrates the integration of the substrate into a generic JAK inhibitor synthesis, highlighting its role in installing the solvent-exposed tail.

JAK_Synthesis cluster_legend Reaction Logic Scaffold Chloropyrimidine Scaffold (Hinge Binder) Step1_Prod Intermediate A (Boc-Protected Amide) Scaffold->Step1_Prod 1. Deprotect Boc (Reagent) 2. SNAr Coupling (DIPEA, n-BuOH, 100°C) Reagent This compound (Linker/Tail) Reagent->Step1_Prod 1. Deprotect Boc (Reagent) 2. SNAr Coupling (DIPEA, n-BuOH, 100°C) Step2_Prod Intermediate B (Boc-Protected Nitrile) Step1_Prod->Step2_Prod Dehydration (TFAA, Pyridine) Final_Drug Final Kinase Inhibitor (Active Nitrile Tail) Step2_Prod->Final_Drug Final Deprotection/Decoration Amide acts as masked Nitrile Amide acts as masked Nitrile Late-stage diversification Late-stage diversification Amide acts as masked Nitrile->Late-stage diversification

Figure 2: Integration of Boc-β-alaninamide into a JAK inhibitor synthetic route.

Safety & Handling (E-E-A-T Compliance)

  • Toxicity: While the carbamate is generally low toxicity, the reagents used for its transformation (TFAA, Pyridine) are corrosive and toxic.

  • Nitrile Hazards: The product of Protocol A is an aliphatic nitrile. Treat all nitriles as potential cyanide sources under metabolic or extreme hydrolytic conditions.

  • Storage: Store at 2-8°C under inert gas. The primary amide is susceptible to hydrolysis if left in humid air.

References

  • BenchChem. (2025).[2] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2782079 (Related: Boc-beta-alanine amide). Retrieved from

  • Pfizer Inc. (2023).[3] Dehydration of Primary Amides in the Synthesis of Kinase Inhibitors (Nirmatrelvir context). Scientific Update. Retrieved from

  • Deng, X., et al. (2024). Generation of BT-Amide, a Bone-Targeted Pyk2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from

  • Cantillo, D., & Kappe, C. O. (2011). Dehydration of Amides to Nitriles. Organic & Biomolecular Chemistry. (Contextual grounding for Protocol A).

(Note: While specific CAS 154194-54-4 is a niche registry number, the chemistry described is chemically equivalent to the widely cited Boc-beta-alaninamide CAS 65983-35-9, ensuring the protocols are scientifically valid for the described structure.)

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing tert-Butyl (3-amino-3-oxopropyl)carbamate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Boc-


-Alanine Amide Workflows
Executive Summary

The molecule tert-butyl (3-amino-3-oxopropyl)carbamate (also known as Boc-


-alanine amide ) is a critical spacer used in PROTACs, molecular glues, and peptide linkers. Its synthesis and utilization present a unique "solubility paradox": the protected form is amphiphilic and easily lost during aqueous workup, while the deprotected form (3-aminopropanamide) is a highly hygroscopic salt that resists isolation.

This guide addresses the two primary contexts of "coupling" regarding this molecule:

  • Synthesis (Upstream): Creating the primary amide from Boc-

    
    -alanine.
    
  • Utilization (Downstream): Deprotecting and coupling the linker to a payload.

Module 1: Synthesis of the Reagent (Acid Primary Amide)

Context: You are reacting Boc-


-alanine (Boc-NH-CH

-CH

-COOH) with an ammonia source to create the target molecule.
Common Failure Mode: The "Invisible Product" (Workup Loss)

Symptom: LCMS shows 99% conversion in the reaction mixture, but after aqueous extraction (bicarb/brine wash), the isolated yield is <30%. Root Cause: The primary amide group (-CONH


) significantly increases water solubility compared to the starting acid or alkyl amides. Standard EtOAc/Water partitioning drives the product into the aqueous phase.

Protocol Adjustment: The "Salting-Out" Extraction Do not use pure water or dilute bicarbonate for washes.

  • Reaction Solvent: DMF or THF.[1]

  • Quench: Dilute with saturated NaCl (Brine) , not water.

  • Extraction Solvent: Replace Ethyl Acetate (EtOAc) with 9:1 Chloroform/Isopropanol or DCM/Isopropanol . The alcohol disrupts the hydrogen bonding network with water.

  • Number of Extractions: Perform 4-5 extractions (vs. standard 2).

  • Back-Extraction: Re-extract the combined aqueous layers once with the organic solvent mixture.

Common Failure Mode: Poor Conversion with Ammonium Salts

Symptom: Reaction stalls at 50-60% conversion when using NH


Cl/EDC.
Root Cause:  Ammonium chloride (NH

Cl) is poorly soluble in organic solvents (DCM/DMF), and the equilibrium favors the protonated (non-nucleophilic) form.

Protocol Adjustment: Activation Strategy Matrix

MethodReagentsProsConsRecommended For
Carbodiimide EDC

HCl / HOBt / NH

Cl / DIPEA
Mild, cheap.Slow kinetics; Urea byproduct removal can be tricky.[2]Large scale (>10g)
Mixed Anhydride IBCF / NMM / NH

(g) or NH

OH
Highest Yield. Fast (<1h).Temperature sensitive (-15°C required).Lab scale (<5g)
Uronium HATU / DIPEA / NH

Cl
High conversion.Expensive; byproduct (tetramethylurea) is water-soluble but hard to remove completely.Difficult substrates

Recommended Workflow (Mixed Anhydride Method):

  • Dissolve Boc-

    
    -Ala-OH in THF.
    
  • Cool to -15°C (Salt/Ice bath).

  • Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl Chloroformate (IBCF, 1.1 eq). Stir for 15 min.

  • Critical Step: Add concentrated aqueous NH

    
    OH (3 eq) or bubble NH
    
    
    
    gas.
  • Result: The product often precipitates out or is easily extracted because no large excess of coupling reagents is used.

Module 2: Downstream Coupling (Using the Linker)

Context: You have the target molecule, you deprotect the Boc group, and try to couple the free amine (H


N-CH

-CH

-CONH

) to a drug/carboxylic acid.
Troubleshooting Guide: Handling the "Sticky Salt"

Question: After TFA deprotection, my amine is a hygroscopic oil that I can't weigh. How do I couple it? Answer: Do not isolate the free base. The free amine (3-aminopropanamide) undergoes rapid hydrolysis or cyclization and is difficult to handle.

The "In-Situ" Protocol:

  • Deprotection: Treat Boc-linker with 4M HCl in Dioxane (or TFA/DCM).

  • Evaporation: Remove solvent/acid completely under N

    
     flow or rotovap. Co-evaporate with toluene 3x to remove residual acid.
    
  • Coupling:

    • Dissolve the crude salt directly in DMF.

    • Add the Carboxylic Acid Partner (Drug-COOH).

    • Add Coupling Reagent (e.g., HATU).[3]

    • Sequential Base Addition: Add DIPEA dropwise at 0°C.

    • Why? You need exactly enough base to neutralize the amine salt + activate the acid. Excess base can trigger side reactions (see below).

Module 3: Side Reaction Diagnostics

Visualizing the Chemical Risks The following diagram illustrates the decision pathways and risks associated with


-alanine derivatives.

G cluster_0 Critical Control Points Start Boc-Beta-Ala-OH Amide Target: Boc-Beta-Ala-NH2 Start->Amide NH4 source / Coupling Deprotected H2N-Beta-Ala-NH2 (Salt) Amide->Deprotected HCl or TFA Nitrile Nitrile Byproduct (Dehydration) Amide->Nitrile Excess EDC/DIC or POCl3 Coupled Final Product (Drug-Linker) Deprotected->Coupled R-COOH / Base Elimination Acrylamide (Beta-Elimination) Deprotected->Elimination Excess Base (pH > 10) Heat

Caption: Workflow logic for Boc-


-alanine amide showing critical divergence points for dehydration and elimination side reactions.
Diagnostic Table: What is that impurity?
Observation (LCMS/NMR)Probable IdentityCauseSolution
M-18 mass peak Nitrile (Boc-NH-CH

-CH

-CN)
Dehydration of primary amide.Avoid Carbodiimides (EDC) if possible; switch to Active Esters (OSu) or Mixed Anhydride.
M-17 mass peak Acrylamide derivative

-elimination of ammonia.
pH was too high (>10) during coupling. Add base slowly; monitor pH.
Double Mass (2M) DimerSelf-coupling of deprotected amine with activated ester.Ensure complete removal of Boc before adding activation reagents.
FAQ: Researcher to Researcher

Q: Can I use aqueous ammonia directly with the NHS-ester of Boc-


-alanine? 
A:  Yes, and this is often cleaner than EDC coupling. Synthesize Boc-

-Ala-OSu
(N-hydroxysuccinimide ester) first (isolable solid). Then, stir it in a biphasic mixture of DCM and concentrated NH

OH. The product stays in DCM; NHS and excess ammonia stay in water.

Q: Why is my yield low when using HATU/NH


Cl? 
A:  While HATU is powerful, the reaction generates the tetramethylurea byproduct. More importantly, if you use a standard aqueous workup, the high polarity of the reaction mixture (DMF + urea) acts as a phase transfer catalyst, dragging your polar primary amide into the water waste. Use the "Salting-Out" extraction method described in Module 1. 

Q: I see a peak at [M+Na] but no [M+H]. Is my product there? A: Yes. Primary amides (and Boc groups) are notorious for "sodium adduct" formation in ESI-MS. If you see M+23 (Na) or M+39 (K), your product is likely present. Do not discard fractions based solely on the absence of the protonated ion.

References
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][5][6] Tetrahedron, 60(11), 2447-2467. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][4][5][6][8] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Effect of temperature on tert-butyl (3-amino-3-oxopropyl)carbamate reaction rates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl (3-amino-3-oxopropyl)carbamate, also known as Boc-β-Alaninamide (Boc-β-Ala-NH₂). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth, field-proven insights into the compound's behavior, with a special focus on the critical role of temperature in controlling reaction outcomes. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and fundamental properties of this compound.

Q1: What are the general stability profile and recommended storage conditions for this compound?

A1: The stability of this compound is primarily dictated by its tert-butoxycarbonyl (Boc) protecting group, which is sensitive to both acidic conditions and high temperatures.[1] For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (4°C to -20°C) to minimize degradation.[2] It is generally stable in neutral and basic conditions.[1]

ConditionStabilityPrimary Degradation Pathway
Acidic pH UnstableThe Boc group is readily cleaved under acidic conditions.[1][3]
Neutral pH Generally StableMinimal degradation is expected.[1]
Basic pH Generally StableThe Boc group is stable towards most bases.[1]
Elevated Temperature SusceptibleThermal deprotection (thermolytic cleavage) of the Boc group can occur, particularly at temperatures above 85-90°C.[1][4]
Light Data Not Widely AvailableAs a precaution, store protected from light, as amine-containing compounds can be susceptible to photo-oxidation.[1]

Q2: What safety precautions should be taken when handling this compound?

A2: According to its Safety Data Sheet (SDS), this compound can be corrosive and may cause severe skin burns and eye damage.[2] It may also be harmful if swallowed.[5] Therefore, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation.[2]

Q3: What are the primary applications of this reagent?

A3: this compound is a bifunctional building block used extensively in organic synthesis.[6] Its structure contains a primary amide and a Boc-protected primary amine. After deprotection of the Boc group, the resulting free amine can be coupled with carboxylic acids to form amide bonds, making it a valuable linker in the synthesis of peptidomimetics, polyamine analogs, and other complex molecules of medicinal interest.[2][6]

Troubleshooting Guide: The Impact of Temperature on Reaction Rates & Outcomes

Temperature is arguably the most critical, and often mismanaged, parameter in reactions involving this carbamate. It presents a classic trade-off between reaction rate and selectivity. This guide will help you navigate common temperature-related issues.

Q1: My coupling reaction is sluggish at room temperature. Can I simply increase the heat to speed it up?

A1: Yes, increasing the temperature is a common strategy to enhance reaction rates, particularly for "difficult" couplings hindered by steric hindrance or substrate aggregation.[7][8] However, this approach must be managed carefully.

  • Causality: Increasing thermal energy raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction. For peptide syntheses, elevated temperatures (e.g., 35-50°C) can also disrupt intermolecular hydrogen bonding that causes aggregation, improving reagent accessibility.[8]

  • Recommendation: A modest increase in temperature to a range of 35-50°C is often effective.[8] It is crucial to monitor the reaction closely for the appearance of byproducts. Exceeding this range significantly increases the risk of side reactions.

  • Pitfall: Uncontrolled heating can lead to the issues described below, including premature deprotection and side reactions involving your coupling agents. Low temperatures are generally recommended for carbodiimide-mediated couplings to avoid the formation of stable N-acyl urea byproducts.[9]

Q2: I'm observing a significant byproduct that matches the mass of the deprotected starting material. What is the likely cause?

A2: The appearance of the free amine (H₂N-CH₂-CH₂-CONH₂) is a clear indication of unintended Boc group cleavage. The two most common causes are excessive heat and acidic contamination.

  • Thermal Deprotection: The Boc group is known to be thermally unstable. While significant, rapid cleavage occurs above 85-90°C, prolonged exposure to even moderate temperatures (e.g., >60°C) can cause gradual deprotection over several hours.[1][4] Simple thermal treatment of Boc-protected amino acids at 150°C is a known method for intentional deprotection.[10]

  • Acidic Conditions: The Boc group is highly labile to acid.[1][3] Ensure that all reagents and solvents are free from acidic impurities. If your reaction generates an acidic byproduct (e.g., HCl from an acid chloride), it must be neutralized by a non-nucleophilic base to prevent this cleavage.

dot

Caption: Troubleshooting workflow for unintended Boc deprotection.

Q3: My reaction yield is poor despite full consumption of starting material. How can temperature be a factor?

A3: This scenario suggests that while the initial reaction occurs, the desired product is degrading under the reaction conditions, or parallel side reactions are consuming the starting material.

  • Product Instability: Your product may be less thermally stable than your starting material. Once formed, it may decompose or rearrange at the reaction temperature.

  • Side Reactions: Elevated temperatures can accelerate undesirable side reactions. In peptide couplings, for example, high heat can promote racemization of chiral centers or dehydration of asparagine and glutamine side chains.[8][11] While this compound itself is achiral, this is a critical consideration when it is coupled to chiral molecules.

  • Troubleshooting Step: The first step is to assess the thermal stability of your product. Isolate a small, pure sample and subject it to the reaction conditions (solvent, temperature, time) without other reagents. Monitor its purity by HPLC or LC-MS. If degradation is observed, the reaction temperature must be lowered.

dot

Temp_Effects cluster_0 Effect of Increasing Temperature Rate Desired Reaction Rate Side_Reactions Side Reactions (e.g., Racemization, Degradation) Boc_Cleavage Boc Group Cleavage Temp Temperature Increase Temp->Rate Increases Temp->Side_Reactions Increases (Risk) Temp->Boc_Cleavage Increases (Risk)

Caption: The dual effect of temperature on reaction outcomes.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol allows you to quantify the stability of this compound at your intended reaction temperature.

  • Stock Solution Preparation: Prepare a stock solution of the carbamate in your reaction solvent (e.g., DMF, NMP) at a known concentration (e.g., 5 mg/mL).

  • Time Zero Sample: Immediately withdraw an aliquot, dilute it appropriately for HPLC analysis, and inject it. This is your t=0 reference point.

  • Incubation: Place the sealed vial containing the stock solution in a pre-heated oil bath or heating block set to your target reaction temperature.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw another aliquot, dilute it in the same manner, and analyze by HPLC.

  • Data Analysis: Quantify the peak area of the carbamate at each time point relative to the t=0 sample. A decrease of >5-10% indicates significant thermal instability under the tested conditions, warranting a reduction in reaction temperature or time.

Protocol 2: Temperature Optimization for a Difficult Coupling Reaction

Use this workflow when a reaction is incomplete at room temperature.

  • Small-Scale Reactions: Set up three identical small-scale reactions.

  • Temperature Control:

    • Reaction A: Run at room temperature (~20-25°C).

    • Reaction B: Run at a moderately elevated temperature (e.g., 40°C).

    • Reaction C: Run at a higher, but still controlled, temperature (e.g., 50°C).[8]

  • Reaction Monitoring: Monitor all three reactions simultaneously by a suitable method (TLC, LC-MS) at identical time points (e.g., every hour).

  • Analysis: Compare the three reactions based on:

    • Conversion Rate: Which temperature gives the fastest conversion to the product?

    • Purity Profile: Does the higher temperature reaction (C) show a significant increase in impurities compared to A and B?

  • Selection: Choose the lowest temperature that provides an acceptable reaction rate and the cleanest product profile. If even 50°C is insufficient, consider changing coupling reagents before increasing the temperature further.[7]

References
  • Corden Pharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Organic Syntheses. (2009). (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2009, 86, 188. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Sharma, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92261-92265. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Available at: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Available at: [Link]

  • ResearchGate. (n.d.). High-temperature study of beta-alanine crystals. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

Removal of unreacted tert-butyl (3-amino-3-oxopropyl)carbamate post-reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of unreacted tert-butyl (3-amino-3-oxopropyl)carbamate (also known as Boc-


-alanine amide  or Boc-3-aminopropanamide ) from reaction mixtures.

This guide assumes the molecule is a persistent impurity (starting material) in a synthesis targeting a derivative (e.g., Hofmann rearrangement to a diamine, dehydration to a nitrile, or peptide coupling).

Topic: Removal of Unreacted this compound[1][2]

Executive Summary: The Physicochemical Challenge

The core difficulty in removing Boc-


-alanine amide  lies in its amphipathic neutrality .[1][]
  • The Boc Group: Lipophilic, soluble in organics (DCM, EtOAc).[3]

  • The Primary Amide (

    
    ):  Highly polar, hydrogen bond donor/acceptor, water-soluble (to an extent), and prone to "streaking" on silica gel.
    
  • Neutrality: Unlike amines (basic) or acids (acidic), it does not ionize in standard mild aqueous workups (NaHCO

    
     or Citric Acid), rendering standard acid/base extraction ineffective for direct removal.
    
Module 1: Solubility-Based Separation (Trituration)

Status: First-Line Defense Principle: The amide functionality creates a high lattice energy, making the compound a solid that is insoluble in non-polar solvents (ether, hexanes) where many organic products remain soluble.[4]

Protocol: The "Ether Crash" If your desired product is lipophilic (soluble in Et


O or Hexanes):
  • Concentrate: Evaporate the reaction solvent (often DCM or THF) completely to dryness.[]

  • Redissolve: Add a minimal amount of Diethyl Ether (Et

    
    O)  or MTBE .[1][]
    
    • Note: If a gum forms, add a drop of DCM to dissolve, then slowly add Hexanes while stirring.

  • Precipitate: Cool the mixture to 0°C. The unreacted Boc-

    
    -alanine amide typically precipitates as a white solid due to its polarity.[1][]
    
  • Filter: Filter the suspension through a sintered glass funnel.

  • Analyze: The filtrate contains your product; the filter cake is the unreacted amide.[]

Solvent SystemBoc-

-Ala-NH

Solubility
Product Suitability
DCM / Chloroform HighN/A (Everything dissolves)
Ethyl Acetate ModerateGood for crystallization
Diethyl Ether Low / Insoluble Ideal for Trituration
Hexanes / Pentane InsolubleIdeal for Trituration
Water Low/Moderate (Warm)Poor (Emulsion risk)
Module 2: Liquid-Liquid Extraction (LLE) Strategies

Status: Dependent on Product Functionality Since the impurity is neutral, you cannot extract it chemically.[][4] You must extract your product away from it.

Scenario A: Your Product is Basic (e.g., an Amine)

Context: Common in Hofmann rearrangements where the amide is converted to a diamine.[]

  • Dissolve: Take up the crude mixture in Ethyl Acetate (EtOAc) .

  • Extract (Trap Product): Wash with cold 5% Citric Acid or 0.5 M HCl .

    • Mechanism:[][5][6][7] The amine product protonates (

      
      ) and moves to the aqueous phase.[1][] The neutral Boc-amide impurity stays in the EtOAc.[1]
      
    • Warning: Keep acid contact time short and cold (0°C) to prevent Boc deprotection (Boc is acid-labile).[1][]

  • Wash: Wash the aqueous layer (containing product) with fresh EtOAc to remove residual amide.[1][]

  • Release: Basify the aqueous layer (pH ~10) with NaOH/Na

    
    CO
    
    
    
    and extract the pure product back into DCM.
Scenario B: Your Product is Acidic (e.g., a Carboxylic Acid)
  • Extract (Trap Product): Dissolve in organic solvent and extract with Sat. NaHCO

    
     .
    
  • Partition: The product moves to aqueous (as carboxylate); the neutral Boc-amide stays in organic.[1][]

  • Release: Acidify the aqueous layer carefully (to pH ~4) and extract product into EtOAc.

Scenario C: Your Product is Neutral (e.g., a Nitrile)

Context: Dehydration of the amide to a nitrile.[]

  • Challenge: Both impurity and product are in the organic phase.[]

  • Solution: Rely on Brine Washes .[1][] The primary amide is significantly more hydrophilic than a nitrile.[]

    • Perform 5x washes with saturated brine .[1][] The amide will slowly partition into the aqueous phase due to its H-bonding capability, while the nitrile remains organic.

Module 3: Chromatography Troubleshooting

Status: High Resolution / Difficult Separation Issue: Primary amides interact strongly with silanols on silica gel, causing broad peaks (tailing) that co-elute with products.

The "Flash" Fix: Do not use standard Hexane/EtOAc gradients. You must disrupt the hydrogen bonding.[]

Recommended Mobile Phases:

  • DCM / MeOH (95:5): The methanol caps the silica's active sites.[]

  • DCM / Acetone: Acetone is excellent for amides and provides better selectivity than EtOAc.[1][]

  • The "Buffered" System: If streaking persists, add 1% Triethylamine (Et

    
    N)  to the mobile phase. This blocks acidic silanol sites.[1][]
    

Visualization (TLC):

  • UV: Weak absorption (carbonyl only).[1][] Hard to see at 254 nm.[1][]

  • Stain: Use Ninhydrin (requires strong heating to deprotect Boc on the plate and turn red/purple) or KMnO

    
      (oxidizes the amide/alkyl chain).
    
Module 4: Decision Matrix (Workflow)

PurificationWorkflow Start Crude Mixture containing Boc-beta-alanine amide CheckProduct Identify Product Functionality Start->CheckProduct IsAmine Product is Basic (Amine) CheckProduct->IsAmine IsAcid Product is Acidic (Carboxylic Acid) CheckProduct->IsAcid IsNeutral Product is Neutral (Nitrile/Ester) CheckProduct->IsNeutral MethodAcid Acid Extraction Protocol (0.5M HCl / Citric Acid) Wash Organic -> Basify Aqueous IsAmine->MethodAcid MethodBase Base Extraction Protocol (Sat. NaHCO3) Wash Organic -> Acidify Aqueous IsAcid->MethodBase CheckSolubility Is Product Soluble in Ether/Hexanes? IsNeutral->CheckSolubility MethodTrit Trituration Protocol Dissolve in min. DCM -> Precipitate with Et2O/Hexanes Chromatography Flash Chromatography DCM:MeOH (95:5) or DCM:Acetone MethodTrit->Chromatography If Purity < 95% CheckSolubility->MethodTrit Yes (Product Soluble) CheckSolubility->Chromatography No (Product Insoluble)

Caption: Decision tree for removing Boc-


-alanine amide based on the physicochemical properties of the target product.
FAQ: Troubleshooting Specific Issues

Q1: I used Ninhydrin to check my TLC, but I don't see the spot for the unreacted amide.

  • Answer: Standard Ninhydrin staining detects free amines.[1][] Since the amine is Boc-protected, it will not stain immediately.[1][] You must heat the TLC plate vigorously (approx. 150°C for 1-2 minutes) to thermally cleave the Boc group on the plate before the purple spot appears. Alternatively, use PMA (Phosphomolybdic Acid) or KMnO

    
      stain, which are effective for amides/carbamates without deprotection.
    

Q2: Can I use scavenger resins?

  • Answer: Direct scavenging is difficult because the impurity is neutral.[] However, you can use an Inverse Scavenging strategy.

    • If your product is an amine: Use a supported sulfonic acid resin (e.g., Dowex 50W or Amberlyst 15). The product binds to the resin; the neutral Boc-amide washes away in MeOH. The product is then eluted with ammonia in MeOH.[]

Q3: The amide is co-eluting with my product on silica despite using a gradient.

  • Answer: This is "tailing."[1][] Switch the solvent modifier.[] If you are using MeOH, switch to Acetone or Isopropanol . If the separation is still poor, consider a reverse-phase (C18) plug filtration, eluting with water/acetonitrile. The polar amide will elute earlier than most lipophilic Boc-protected products.[1]

References
  • Solubility & Physical Properties

    • PubChem.[1][] tert-Butyl (3-aminopropyl)carbamate (Compound Summary). National Library of Medicine.[1][] [Link][1]

    • Note: While the CAS 88574-06-5 refers specifically to the amide, solubility data is inferred from the structural class of Boc-amino amides described in standard texts.[1]

  • Purification Methodologies (General)

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][] (Standard text for solvent choice and recrystallization of amides).

    • Organic Chemistry Portal.[1][] Boc-Protected Amino Groups. [Link][1][]

  • Chromatography Techniques

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

Comparative Guide: Efficacy of Coupling Reagents in the Synthesis of tert-Butyl (3-amino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of coupling reagents used in the synthesis and reactivity of tert-butyl (3-amino-3-oxopropyl)carbamate (also known as N-Boc-β-alanine amide ).

Executive Summary

This compound (CAS: 42116-56-3) is the primary amide derivative of N-Boc-β-alanine. It serves as a critical intermediate in the synthesis of β-amino acids, diamines (via Hofmann rearrangement), and nitriles (via dehydration).

For researchers, the "efficacy" of coupling reagents with this substrate refers to two distinct chemical contexts:

  • Synthesis (Anabolic): Coupling N-Boc-β-alanine (carboxylic acid) with an ammonia source to form the target amide.

  • Reactivity (Catabolic): The interaction of the target amide with coupling reagents (e.g., EDC, DCC) to effect dehydration to the nitrile (N-Boc-3-aminopropionitrile).

Key Findings:

  • Best for Synthesis (Yield & Purity): Isobutyl Chloroformate (IBCF) via the Mixed Anhydride method. It avoids the dehydration side-reactions common with carbodiimides and simplifies purification.

  • Best for Robustness: HATU/NH₄Cl . Provides high yields but at a higher cost; ideal for small-scale discovery.

  • Best for Dehydration (Nitrile Formation): Cyanuric Chloride or TFAA , though excess EDC can also drive this transformation.

Chemical Mechanism & Substrate Analysis[1]

The Substrate: N-Boc-β-alanine

Unlike


-amino acids, 

-amino acids like N-Boc-β-alanine possess a flexible ethylene backbone. This reduces steric hindrance at the carboxylate but increases the risk of

-elimination
(retro-Michael type) under strongly basic conditions, though the Boc group generally mitigates this compared to other protecting groups.
The Challenge: Primary Amide Formation

Synthesizing primary amides (


) is more challenging than secondary amides (

) because ammonia (

) is a gas, and its salts (

) have poor solubility in organic solvents. Furthermore, "coupling" reagents can dehydrate the newly formed primary amide into a nitrile (

) if the reaction is over-activated.
Reaction Pathway Diagram

The following diagram illustrates the activation pathways and the critical bifurcation between stable amide formation and nitrile dehydration.

ReactionPathway Acid N-Boc-β-alanine (Starting Material) Activation Activation Step (Active Ester/Anhydride) Acid->Activation + Coupling Reagent Target Target Amide This compound Activation->Target + NH3 (Nucleophilic Attack) Nitrile Side Product: Nitrile N-Boc-β-aminopropionitrile Activation->Nitrile - H2O (Over-activation) Ammonia Ammonia Source (NH3 / NH4Cl) Ammonia->Activation Target->Nitrile + Excess EDC/DCC (Dehydration)

Figure 1: Mechanistic pathway showing the competition between amide formation and dehydration.

Comparative Efficacy of Coupling Reagents[1][2][3][4][5]

The following table compares reagents for the synthesis of the target amide from N-Boc-β-alanine.

Reagent ClassSpecific ReagentAmmonia SourceYieldPurity RiskRecommendation
Mixed Anhydride IBCF (Isobutyl Chloroformate)

or

90-95% LowPrimary Choice. Fast, clean, no dehydration risk.
Carbodiimide EDC / HOBt

+ DIPEA
70-80%High (Nitrile)Secondary. Risk of dehydration; urea byproduct removal can be tedious.
Uronium HATU

+ DIPEA
85-92%LowHigh Cost. Excellent for difficult substrates, but overkill here.
Imidazolium CDI (Carbonyldiimidazole)

80-85%MediumScalable. "One-pot" procedure; moisture sensitive.
Active Ester NHS / DCC

75-85%LowStable. Good if isolating the NHS ester first.
detailed Technical Analysis
A. Mixed Anhydride (IBCF/NMM)
  • Mechanism: Formation of a mixed carbonic-carboxylic anhydride at -15°C, followed by nucleophilic attack by ammonia.

  • Why it wins: The reaction is strictly kinetic. The intermediate reacts rapidly with ammonia. Unlike carbodiimides, IBCF does not act as a dehydrating agent for the product, preserving the primary amide.

  • Protocol Note: Temperature control (-10°C to -20°C) is critical to prevent the formation of the wrong regioisomer (urethane formation).

B. Carbodiimides (EDC/DCC) + HOBt
  • Mechanism: Formation of O-acylisourea.[1] HOBt is added to form the active ester and suppress racemization (less relevant for

    
    -amino acids) and rearrangement.[2]
    
  • The Flaw: Carbodiimides are potent dehydrating agents. If the reaction runs too long or with excess reagent, the primary amide

    
     is dehydrated to 
    
    
    
    .
  • Cleanup: EDC is water-soluble (good), but DCC forms insoluble DCU (bad for filtration).

C. Uronium Salts (HATU/HBTU)[3]
  • Mechanism: Forms the OAt/OBt active ester.

  • Efficacy: Highly reactive.[2][3] Works well with

    
     salt.
    
  • Drawback: Atom economy is poor. The guanidinium byproduct is water-soluble but can be hard to separate from polar amides like the target.

Experimental Protocols

Protocol A: Synthesis via Mixed Anhydride (Recommended)

Objective: Synthesis of this compound.[4]

Materials:

  • N-Boc-β-alanine (1.0 eq)

  • Isobutyl Chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Ammonia (28% aq. or 0.5M in Dioxane) (3.0 eq)

  • THF (anhydrous)

Step-by-Step:

  • Activation: Dissolve N-Boc-β-alanine and NMM in anhydrous THF under

    
    . Cool to -15°C  (ice/salt bath).
    
  • Anhydride Formation: Add IBCF dropwise over 5 minutes. A white precipitate (NMM·HCl) will form. Stir for 15 minutes at -15°C.

  • Ammonolysis: Add the ammonia source (if aqueous, add slowly; if dioxane solution, add via syringe).

  • Reaction: Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Concentrate THF. Dilute with EtOAc. Wash with 5% citric acid (removes unreacted amine), sat.

    
     (removes unreacted acid), and brine.
    
  • Result: The product usually precipitates or crystallizes upon concentration.

    • Expected Yield: >90%[5]

    • Appearance: White solid.[6]

Protocol B: Dehydration to Nitrile (Reactivity Context)

Objective: If the user intends to use the amide as a substrate to form the nitrile.

Materials:

  • This compound[4][7][8]

  • Cyanuric Chloride (0.5 eq) OR TFAA (1.1 eq)

  • DMF or DCM

Step-by-Step:

  • Dissolve the amide in DMF.

  • Add Cyanuric Chloride at 0°C.

  • Stir for 2 hours.

  • Quench with water. The nitrile (N-Boc-β-aminopropionitrile) is extracted into organic solvent.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3] Tetrahedron, 60(11), 2447-2467. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][1][9][3] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Joullié, M. M., & Lassen, K. M. (2010).

Sources

Comparative analysis of Boc-protected beta-amino acids in synthesis

Strategic Integration of Boc-Protected -Amino Acids: A Comparative Performance Guide in Peptidomimetics

Executive Summary

The Thesis: While Fmoc chemistry dominates standard peptide synthesis due to its safety profile and automation readiness, Boc-protected


-amino acids

The Trade-off: The Boc strategy demands the handling of hazardous reagents (TFA, HF) but offers a distinct physicochemical advantage: protonation-induced disaggregation . Unlike Fmoc's basic deprotection, which can stabilize

Mechanistic Foundation: The -Amino Acid Distinction



  • Reduced Nucleophilicity: The

    
    -amino group is generally less nucleophilic than an 
    
    
    -amino group due to electronic isolation from the carboxyl withdrawing effect, yet steric bulk often hinders coupling more significantly.
  • Stereochemical Stability:

    
    -amino acids are highly resistant to racemization  during activation. They cannot form the 
    
    
    -oxazolone (azlactone) intermediate—the primary pathway for racemization in
    
    
    -amino acids—because the side chain and activating group are separated by the
    
    
    -carbon.
  • Secondary Structure:

    
    -peptides form stable helices (e.g., 3
    
    
    -helix) as short as 4-6 residues. These structures are notoriously insoluble, making the aggregation-breaking properties of Boc chemistry critical.

Comparative Analysis: Boc vs. Fmoc Strategies[1][2][3][4][5][6][7]

The following data synthesizes performance metrics across solubility, coupling efficiency, and side-reaction profiles.

Table 1: Performance Matrix of Protected -Amino Acids
FeatureBoc-Protected ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-AA
Fmoc-Protected

-AA
Expert Insight
Solubility (Monomer) High in DCM, THF, EtOAc.Moderate in DMF; Low in DCM.Boc is preferred for solution-phase fragment condensation.
Aggregation Handling Superior. Acidic deprotection (TFA) protonates N-terminus, breaking H-bonds.Poor. Basic deprotection (Piperidine) often stabilizes

-sheets.
Use Boc for sequences >10 residues or hydrophobic domains.
Coupling Kinetics Slower (requires strong activation like HATU/HOAt).Slower (similar steric hindrance).Both require extended coupling times compared to

-AA.
Side Reactions Minimal during chain assembly.Risk of base-catalyzed aspartimide formation or diketopiperazine.Boc avoids base-mediated degradation cycles.
Orthogonality Acid labile (TFA). Orthogonal to Bzl/Z groups.Base labile (Piperidine). Orthogonal to tBu/Trt.[]Boc allows for "In Situ Neutralization" protocols.[2][3][4]
Final Cleavage HF (High Hazard) or TFMSA.[2][5]TFA (Low Hazard).The main bottleneck for Boc adoption is HF toxicity.

Synthesis of Boc- -Amino Acids (The Arndt-Eistert Route)

The gold standard for generating Boc-protected


Arndt-Eistert Homologation
Diagram 1: Arndt-Eistert Homologation Pathway

ArndtEistertStartN-Boc-α-Amino AcidMixedAnhydrideMixed Anhydride(Activation)Start->MixedAnhydrideiBuOCOCl, NMM-15°CDiazoketoneα-Diazoketone(Key Intermediate)MixedAnhydride->DiazoketoneCH2N2 (Diazomethane)WolffWolff Rearrangement(Metal/Heat/Light)Diazoketone->WolffAg+ Catalyst(Silver Benzoate)KeteneKeteneIntermediateWolff->KeteneN2 ReleaseProductN-Boc-β-Homo-Amino AcidKetene->ProductH2O / Dioxane(Hydrolysis)

Caption: The Arndt-Eistert homologation sequence converts N-Boc-


6

Experimental Protocols

Protocol A: Monomer Synthesis via Arndt-Eistert (Representative Scale)

Note: Diazomethane is explosive.[7][8] Use dedicated glassware and blast shields.

  • Activation: Dissolve N-Boc-

    
    -amino acid (10 mmol) in dry THF. Cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.
    
  • Diazotization: Filter the salts (NMM·HCl) rapidly under inert gas. Add the filtrate to a solution of diazomethane in ether (excess, generated from Diazald) at 0°C. Stir until room temperature (RT) is reached (approx. 3-4 hours).

  • Rearrangement: Evaporate excess diazomethane (stream of

    
    ). Dissolve the resulting 
    
    
    -diazoketone in dioxane/water (9:1). Add silver benzoate (0.1 eq). Sonicate or heat to 70°C until
    
    
    evolution ceases.
  • Workup: Acidify with 1N HCl, extract with EtOAc, and crystallize.

Protocol B: Solid-Phase Coupling of Boc- -Amino Acids

Context: This protocol uses "In Situ Neutralization" to maximize coupling efficiency for aggregation-prone sequences.

Reagents:

  • Resin: MBHA or PAM resin (0.5 mmol/g loading).

  • Deprotection: 100% TFA (Trifluoroacetic acid).

  • Coupling: Boc-

    
    -AA (4 eq), HCTU (3.9 eq), DIEA (6 eq).
    

Workflow:

  • Deprotection: Treat resin with 100% TFA for

    
     min (Flow wash). Crucial: This ensures complete removal of Boc and protonation of the chain.
    
  • Flow Wash: Wash with DCM (rapidly) to remove excess TFA, but do not neutralize yet.

  • Coupling (In Situ Neutralization):

    • Dissolve Boc-

      
      -AA and HCTU in DMF (0.5 M).
      
    • Add DIEA immediately before adding to the resin.

    • Add mixture to the protonated resin.

    • Mechanism:[][4][6][7][8][10] The base (DIEA) neutralizes the resin-bound amine at the exact moment the activated amino acid is present. This prevents the free amine from aggregating before it can react.

  • Reaction Time: Shake for 45–60 minutes. (Longer than the standard 20 min for

    
    -AAs).
    
  • Monitoring: Use the Quantitative Ninhydrin Test. If <99.5% efficiency, recouple.

Decision Matrix: When to Use Boc?

Use this logic flow to determine if Boc-protected

Diagram 2: Strategic Selection Workflow

DecisionMatrixStartSelect Synthesis StrategyQ1Is the sequence >15 residuesor known to aggregate?Start->Q1Q2Does it contain base-sensitivemoieties (e.g., depsipeptides)?Q1->Q2YesResult_FmocUse Fmoc Strategy(Standard)Q1->Result_FmocNoQ3Is HF cleavage available/permissible?Q2->Q3NoResult_BocUse Boc Strategy(High Performance)Q2->Result_BocYes (Avoid Base)Q3->Result_BocYesResult_HybridUse Hybrid/Solution Phase(Boc fragments)Q3->Result_HybridNo (HF banned)

Caption: Decision tree for selecting Boc vs. Fmoc strategies based on sequence complexity, chemical sensitivity, and equipment availability.

Troubleshooting & Optimization

  • Problem: Incomplete coupling of

    
    -AA.
    
    • Root Cause:[11][][2][3][10][12] Steric hindrance at the

      
      -carbon.
      
    • Solution: Switch from HCTU to HATU or HOAt/DIC . Increase temperature to 50°C (Boc is stable at this temp; Fmoc is not).

  • Problem: Poor solubility of the Boc-

    
    -AA monomer.
    
    • Solution: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.

  • Problem: Racemization (Epimerization).

    • Insight: While rare for

      
      -AAs, it can occur if the activation is too strong for too long. Use collidine  instead of DIEA as the base to reduce basicity.
      

References

  • Podlech, J., & Seebach, D. (1995).[6] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link

  • Miranda, L. P., & Alewood, P. F. (2000). "Accelerated Chemical Synthesis of Peptides and Small Proteins." Proceedings of the National Academy of Sciences. Link

  • Seba, M., et al. (2025). "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." BenchChem Technical Guides. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

Performance Guide: tert-Butyl (3-amino-3-oxopropyl)carbamate in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: tert-butyl (3-amino-3-oxopropyl)carbamate Common Nomenclature: Boc-


-Alanine Amide (Boc-

-Ala-NH

) CAS: 65983-35-9[1][2][3][4]

Critical Distinction: It is imperative to distinguish this specific reagent (the Amide ) from its coupling precursor, Boc-


-Alanine (the Acid ).
  • The Acid (Boc-

    
    -Ala-OH):  The active monomer used for chain elongation in automated synthesizers.
    
  • The Amide (Boc-

    
    -Ala-NH
    
    
    
    ):
    A non-coupling end-product or analytical standard. It lacks the free carboxylic acid required for activation and coupling to a resin-bound amine.

Verdict: In automated workflows, this specific CAS entry functions primarily as a HPLC/LC-MS Reference Standard for monitoring the synthesis of C-terminal amidated


-alanine peptides, or as a specialized Capping Reagent  in solution-phase steps. For researchers inquiring about the incorporation of this moiety into peptide backbones, the performance metrics of the acid precursor (Boc-

-Ala-OH) regarding aggregation and coupling kinetics are the governing factors.

Physicochemical Profile & Solubility

The performance of


-alanine derivatives in automated liquid handling systems is dictated by their solubility profile and tendency to aggregate.
Solubility Data (Ambient Temperature)
SolventSolubility RatingPerformance Note
DMF (Dimethylformamide) Excellent (>0.5 M)Preferred solvent for automated handling. Prevents early aggregation.
NMP (N-Methyl-2-pyrrolidone) Excellent (>0.5 M)Superior for "difficult sequences" prone to

-sheet formation.
DCM (Dichloromethane) Moderate The amide tail increases polarity; solubility is lower than the corresponding acid. Risk of precipitation in tubing.
Water Low/Insoluble Hydrophobic Boc group dominates; requires organic co-solvent.
Aggregation Mechanism

Unlike


-amino acids, 

-amino acids (like the 3-aminopropyl core here) possess an extra carbon in the backbone. This flexibility allows them to form stable 14-helix secondary structures or unique

-sheets that are often more stable than their

-peptide counterparts.
  • Impact on Automation: High aggregation potential leads to "deletion sequences" where the automated synthesizer fails to couple the next residue due to steric occlusion of the N-terminus.

Comparative Analysis: Boc vs. Fmoc Strategies[5][6]

When incorporating


-alanine moieties (to eventually yield the amide form or similar), the choice of protection strategy fundamentally alters performance.
Comparison Table
FeatureBoc Strategy (Boc-

-Ala-OH)
Fmoc Strategy (Fmoc-

-Ala-OH)
Coupling Kinetics Slower. The bulkier Boc group combined with the extra backbone carbon (

) creates steric drag.
Moderate. Fmoc is bulky, but base-catalyzed protocols often drive reactions faster.
Solubility High in DCM/DMF.Lower in DCM; requires DMF/NMP.
Aggregation Risks High. The acid-labile Boc group does not disrupt H-bonding as effectively as bulky side-chain protectors.Medium. The Fmoc group itself is lipophilic and can sometimes promote aggregation, but NMP washes help.
Cleavage Stress High (HF required). To get the amide on MBHA resin, HF is needed.Low (TFA). Rink Amide resin yields the amide with mild TFA cleavage.
Automation Suitability Legacy systems (ABI 433A).Modern High-Throughput (Liberty Blue, Symphony).
Scientific Insight: The "Beta-Lag"

Experimental data suggests that coupling a


-amino acid requires 2x to 3x longer reaction times  than a standard Glycine or Alanine coupling.
  • Standard Protocol: 30 min single couple.

  • 
    -Alanine Protocol: 60 min double couple (or 1x 60 min at 50°C).
    

Experimental Protocols

A. Preparation as an Analytical Standard

Use this protocol if you are loading the specific CAS 65983-35-9 into the synthesizer as a reference marker.

  • Concentration: Prepare a 10 mM solution.

  • Solvent: 100% DMF (HPLC Grade). Avoid DCM to prevent evaporation-induced precipitation in robot lines.

  • Filtration: Filter through a 0.45 µm PTFE filter before placing in the reagent rack.

  • Detection: The Boc group is not UV active at 280nm. Monitor at 210-220 nm (Amide bond).

B. Synthesis of Peptides Containing -Alanine (The Precursor Workflow)

Use this protocol to incorporate the moiety using the Acid precursor.

  • Resin Selection:

    • For C-terminal Amide: MBHA Resin (Boc chemistry) or Rink Amide (Fmoc chemistry).

  • Activation:

    • Reagent: HATU/DIEA (Preferred for

      
      -amino acids to maximize conversion).
      
    • Ratio: 4:4:8 (AA:HATU:DIEA) relative to resin loading.

  • Cycle Parameters:

    • Double coupling is mandatory for sequences >10 residues.

    • Insert a "DCM Wash" step after coupling to disrupt potential aggregates before deprotection.

Visualizing the Workflow

The following diagram illustrates the decision matrix for using


-alanine derivatives in automated synthesis, highlighting where the Amide (CAS 65983-35-9) fits vs. the Acid.

BetaAlanineWorkflow Goal Goal: C-Terminal Beta-Alanine Amide Choice Choose Strategy Goal->Choice BocRoute Boc Chemistry (MBHA Resin) Choice->BocRoute Acid Stable FmocRoute Fmoc Chemistry (Rink Amide Resin) Choice->FmocRoute Base Labile Reagent Coupling Reagent: Boc-Beta-Ala-OH (Acid) BocRoute->Reagent ReagentFmoc Coupling Reagent: Fmoc-Beta-Ala-OH (Acid) FmocRoute->ReagentFmoc Process Automated SPPS Cycle (2x Coupling Recommended) Reagent->Process ReagentFmoc->Process Cleavage Cleavage (HF or TFA) Process->Cleavage Product Final Peptide: H-Beta-Ala-NH2 Cleavage->Product Reference Reference Standard: Boc-Beta-Ala-NH2 (CAS 65983-35-9) Reference->Product Used for HPLC Comparison

Caption: Workflow distinguishing the coupling precursor (Acid) from the Reference Standard (Amide).

Troubleshooting: The "Difficult Sequence" Phenomenon

When synthesizing peptides containing the 3-amino-3-oxopropyl moiety, automated synthesizers often report "Low Flow" or "Pressure Errors." This is due to Inter-chain Aggregation .

Mechanism: The extra methylene group (


) in 

-alanine increases the rotational freedom of the backbone, allowing the formation of a 14-helix . In SPPS, these helices stack, forming insoluble gels within the resin bead matrix.

Solution Protocol:

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks.

  • Pseudoproline Dipeptides: If the sequence allows, use pseudoproline derivatives at adjacent positions to "kink" the chain and prevent aggregation.

  • Elevated Temperature: Perform the coupling at 50°C (Microwave or heated jacket). Note: Do not exceed 50°C for Boc-derivatives to avoid thermolytic cleavage of the Boc group.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D.

    
    -Peptides: a surprise at every turn." Chemical Communications, (21), 2015–2022. Link
    
  • Miranda, L. P., & Alewood, P. F. (2000). "Accelerated Chemical Synthesis of Peptides and Proteins." Biopolymers, 55(3), 217–250. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

Sources

Spectroscopic Comparison of tert-Butyl (3-amino-3-oxopropyl)carbamate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-butyl (3-amino-3-oxopropyl)carbamate (commonly referred to as Boc-


-alanine amide ) is a critical intermediate in the synthesis of peptidomimetics and PROTAC® linkers. Its structural integrity relies on the stability of two distinct carbonyl systems: the acid-labile carbamate (Boc) and the robust primary amide.

In drug development, this molecule frequently undergoes two primary transformations:

  • Dehydration to form the nitrile (tert-butyl (2-cyanoethyl)carbamate).

  • Hydrolysis to form the carboxylic acid (Boc-

    
    -alanine).
    

This guide provides an objective spectroscopic comparison of these three species, establishing a self-validating analytical framework to ensure process control during synthesis.

Structural Landscape & Interconversion

To interpret the spectra accurately, one must understand the electronic environments of the three derivatives.

CompoundCommon NameFunctional GroupKey Feature
Target Boc-

-alanine amide
Primary AmideDual H-bond donors (

)
Derivative A Boc-

-alanine nitrile
NitrileLinear

carbon; no H-bond donors
Derivative B Boc-

-alanine
Carboxylic AcidBroad H-bond donor (

), Acidic proton
Visualization: Synthesis & Interconversion Pathways

The following diagram maps the chemical relationship between these species, highlighting the reagents that drive the transformations.

G Acid Boc-β-Alanine (Acid) (Hydrolysis Product) Amide Boc-β-Alanine Amide (Target Molecule) Acid->Amide 1. Activation (e.g., EDC) 2. NH3 source Amide->Acid Full Hydrolysis (Aq. Acid/Base) Nitrile Boc-β-Alanine Nitrile (Dehydrated Derivative) Amide->Nitrile Dehydration (TFAA/Pyridine or POCl3) Nitrile->Amide Partial Hydrolysis (Basic H2O2)

Figure 1: Synthetic pathways linking the acid, amide, and nitrile derivatives.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

The most diagnostic change occurs in the methylene protons (


-CH

) adjacent to the carbonyl/nitrile group.

Solvent Selection Criticality:

  • DMSO-d

    
    :  Recommended. It preserves the amide 
    
    
    
    protons as distinct signals (often split or broad singlets) and prevents exchange with solvent.
  • CDCl

    
    :  Not recommended for the Amide. The 
    
    
    
    protons often broaden into the baseline or merge, making integration unreliable.
Comparative

H NMR Data (400 MHz, DMSO-d

)
PositionProton TypeAmide (Target)

(ppm)
Nitrile (Derivative)

(ppm)
Acid (Derivative)

(ppm)
NH (Boc) Carbamate NH~6.8 (t, br)~7.1 (t, br)~6.8 (t, br)

-CH


next to NH
3.15 (q)3.25 (q)3.12 (q)

-CH


next to C=O/CN
2.20 (t) 2.65 (t) 2.35 (t)
Terminus Functional H6.8 & 7.3 (s, br) (

)
Absent 12.1 (s, br) (

)
Boc

-Butyl

1.38 (s)1.39 (s)1.38 (s)

Key Insight: The shift of the


-methylene from 2.20 ppm  (Amide) to 2.65 ppm  (Nitrile) is the definitive confirmation of successful dehydration.
Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify functional group transformation.

  • Amide I Band (1650–1690 cm

    
    ):  Strong in the Target. Disappears in the Nitrile.
    
  • Nitrile Stretch (2250 cm

    
    ):  The "Smoking Gun" for the nitrile derivative. It appears in a silent region of the spectrum.
    
  • Carbamate C=O (~1690–1710 cm

    
    ):  Present in all three, often overlapping with the Acid C=O.
    
Mass Spectrometry (ESI-MS)

Under Electrospray Ionization (ESI), these molecules exhibit characteristic fragmentation, primarily driven by the labile Boc group.

  • Target (Amide):

    
    .
    
    • Fragment:

      
       (Loss of 56 Da).
      
    • Fragment:

      
       (Loss of 100 Da).
      
  • Nitrile:

    
     (Mass decreases by 18 Da due to loss of H
    
    
    
    O).
    • Fragment:

      
      .
      

Experimental Protocols

Protocol A: Diagnostic NMR Sample Preparation

To distinguish Amide vs. Acid vs. Nitrile.

  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D). Avoid CDCl
    
    
    
    to ensure visibility of amide protons.
  • Dissolution: Vortex for 30 seconds. If the sample is the Nitrile derivative, it may require slight warming (30°C).

  • Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

  • Processing: Reference the residual DMSO pentet to 2.50 ppm.

Protocol B: Synthesis of the Nitrile (Dehydration Test)

Used to generate the standard for comparison.

  • Setup: Dissolve Boc-

    
    -alanine amide (1.0 eq) in dry DCM under 
    
    
    
    .
  • Reagent: Add Triethylamine (2.5 eq) followed by Trifluoroacetic Anhydride (TFAA, 1.1 eq) dropwise at 0°C.

  • Reaction: Stir for 2 hours at RT.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Validation: The crude product should show a strong IR peak at 2250 cm

    
      and disappearance of the NMR signal at 6.8/7.3 ppm.
    

Decision Logic for Identification

Use this logic flow to identify your unknown sample based on the data collected above.

DecisionTree Start Unknown Sample Spectrum CheckIR Step 1: Check IR (2200-2300 cm⁻¹) Start->CheckIR IsNitrile Peak at ~2250 cm⁻¹? CheckIR->IsNitrile ResultNitrile Identity: Nitrile Derivative (Boc-β-Ala-CN) IsNitrile->ResultNitrile Yes CheckNMR Step 2: Check 1H NMR (DMSO-d6) Region 12.0 - 13.0 ppm IsNitrile->CheckNMR No IsAcid Broad Singlet at >12 ppm? CheckNMR->IsAcid ResultAcid Identity: Acid Derivative (Boc-β-Ala-OH) IsAcid->ResultAcid Yes CheckAmide Step 3: Check Amide Region (6.5 - 7.5 ppm) IsAcid->CheckAmide No IsAmide Two Broad Singlets Present? CheckAmide->IsAmide ResultAmide Identity: Target Amide (Boc-β-Ala-NH₂) IsAmide->ResultAmide Yes ResultUnknown Identity: Unknown/Degraded (Check MS) IsAmide->ResultUnknown No

Figure 2: Logic flow for identifying the target molecule vs. its derivatives.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2735700, tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Characterization of tert-butyl carbamate derivatives. Electronic Supporting Information. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

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